2-(2,3-Difluorophenyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-difluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNNHALDGIKSBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378941 | |
| Record name | 2-(2,3-Difluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126163-30-2 | |
| Record name | 2,3-Difluorobenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126163-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,3-Difluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2,3-Difluorophenyl)ethanol (CAS: 126163-30-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2,3-Difluorophenyl)ethanol (CAS number 126163-30-2), a fluorinated aromatic alcohol of interest in medicinal chemistry and organic synthesis. This document collates available data on its synthesis, physicochemical and spectroscopic properties, and potential applications, with a focus on its role as a key intermediate in the development of novel therapeutic agents. While specific biological activity data for this compound is limited in publicly accessible literature, this guide infers potential applications based on the known roles of similar difluorophenyl-containing molecules in drug discovery. Detailed experimental protocols for its synthesis are proposed based on established chemical transformations.
Chemical and Physical Properties
This compound is a halogenated organic compound with the molecular formula C₈H₈F₂O. The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 126163-30-2 | N/A |
| Molecular Formula | C₈H₈F₂O | N/A |
| Molecular Weight | 158.15 g/mol | N/A |
| Appearance | Colorless to light yellow liquid (Predicted) | N/A |
| Boiling Point | 112-114 °C at 15 mmHg | [1] |
| Density | 1.233 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 14.57 ± 0.10 (Predicted) | [1] |
| Refractive Index | 1.4912 | [1] |
| Storage | Sealed in dry, Room Temperature | [1] |
Spectroscopic Data (Predicted)
1H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the ethyl and the aromatic protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | m | 3H | Ar-H |
| ~3.8-3.9 | t | 2H | -CH₂-OH |
| ~2.8-2.9 | t | 2H | Ar-CH₂- |
| ~1.8-2.5 | br s | 1H | -OH |
13C NMR Spectroscopy
The carbon NMR spectrum will be characterized by signals for the aromatic and aliphatic carbons, with the carbon atoms attached to fluorine exhibiting splitting.
| Chemical Shift (ppm) | Assignment |
| ~145-155 (dd) | C -F |
| ~120-130 | Ar-C |
| ~110-120 (d) | C -F |
| ~60-65 | -C H₂-OH |
| ~35-40 | Ar-C H₂- |
Infrared (IR) Spectroscopy
The IR spectrum will likely display characteristic absorption bands for the hydroxyl and aromatic C-H and C-F bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad, Strong | O-H stretch |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C stretch |
| 1300-1100 | Strong | C-F stretch |
| 1260-1000 | Strong | C-O stretch |
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 158 | [M]⁺ |
| 127 | [M - CH₂OH]⁺ |
| 109 | [M - CH₂OH - H₂O]⁺ |
Synthesis
Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, based on standard organic chemistry transformations, two primary synthetic routes are proposed: the reduction of 2,3-difluorophenylacetic acid or the reduction of 2,3-difluorobenzaldehyde.
Proposed Synthesis from 2,3-Difluorophenylacetic Acid
This method involves the reduction of the carboxylic acid to the corresponding primary alcohol.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of 2,3-difluorophenylacetic acid in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water.
-
Purification: Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Proposed Synthesis from 2,3-Difluorobenzaldehyde
This route involves a two-step process: a Grignard reaction to form a secondary alcohol followed by oxidation and reduction, or a more direct one-carbon homologation followed by reduction. A simpler, more direct approach is the reduction of an intermediate phenylacetic acid derivative.
Experimental Protocol (via Wittig Reaction and Reduction):
-
Wittig Reaction: React 2,3-difluorobenzaldehyde with a suitable phosphonium ylide (e.g., methoxymethyl)triphenylphosphonium chloride) to form the corresponding enol ether.
-
Hydrolysis: Hydrolyze the enol ether under acidic conditions to yield 2,3-difluorophenylacetaldehyde.
-
Reduction: Reduce the resulting aldehyde with a mild reducing agent such as sodium borohydride (NaBH₄) in methanol or ethanol to afford this compound.
-
Purification: After an aqueous workup, the product can be purified by distillation or column chromatography.
Applications in Drug Development
While this compound itself is not an approved drug, its structural motif is of significant interest in medicinal chemistry. The introduction of fluorine atoms into drug candidates can modulate various properties, including:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of a drug.
-
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets.
-
Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, affecting its absorption, distribution, and excretion.
Although no specific drugs containing the exact 2-(2,3-difluorophenyl)ethyl moiety were identified in the initial search, numerous pharmaceuticals incorporate difluorophenyl groups. These compounds span a wide range of therapeutic areas, suggesting that derivatives of this compound could be explored for various biological targets.
Potential Therapeutic Areas for Derivatives:
-
Oncology: Many kinase inhibitors and other anti-cancer agents feature fluorinated phenyl rings.
-
Infectious Diseases: The difluorophenyl moiety is present in some antifungal and antibacterial agents.
-
Central Nervous System (CNS) Disorders: The ability of fluorine to modulate lipophilicity can be advantageous for designing drugs that cross the blood-brain barrier.
Logical Relationships in Synthesis and Application
The synthesis of this compound is a key step in accessing more complex molecules with potential therapeutic value. The logical workflow involves the preparation of a suitable difluorinated starting material, followed by functional group transformations to introduce the ethanol side chain, which can then be further modified.
Conclusion
This compound is a valuable, albeit not extensively characterized, building block for organic synthesis and medicinal chemistry. This guide provides a summary of its known properties and proposes detailed synthetic routes and potential areas of application based on the established roles of similar fluorinated compounds. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and explore its potential as a precursor to novel therapeutic agents. The provided diagrams and protocols offer a foundational resource for researchers embarking on studies involving this compound.
References
An In-depth Technical Guide to the Physical Properties of 2-(2,3-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 2-(2,3-Difluorophenyl)ethanol. The information is compiled from various chemical data sources and is intended to support research and development activities.
Core Physical and Chemical Properties
This compound is a fluorinated aromatic alcohol. Its chemical structure consists of a difluorophenyl group attached to an ethanol moiety. The presence and position of the fluorine atoms significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 126163-30-2 | [1][2] |
| Molecular Formula | C₈H₈F₂O | [1][2][3] |
| Molecular Weight | 158.15 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 112-114 °C / 15 mmHg | [1] |
| Density (Predicted) | 1.233 ± 0.06 g/cm³ | [1] |
| Refractive Index | 1.4912 | [1] |
| pKa (Predicted) | 14.57 ± 0.10 | [1] |
| Storage Conditions | Sealed in dry, Room Temperature | [1][2] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties listed above are not extensively published in publicly accessible literature. These values are typically determined using standardized analytical methods and instrumentation. A general workflow for the characterization of a novel or synthesized chemical compound is outlined below.
General Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the characterization of a chemical compound like this compound after its synthesis and purification.
A general procedure for the synthesis of phenylethanol derivatives often involves the reduction of a corresponding substituted acetophenone or the reaction of a Grignard reagent with an appropriate epoxide. For instance, the synthesis of a similar compound, 2-phenyl ethanol, can be achieved through the catalytic transfer hydrogenation of styrene oxide. Another general method for preparing difluoroethanol compounds involves the reduction of a difluoroacetate ester using a reducing agent like lithium aluminum hydride.[4]
Illustrative Synthesis Pathway
The diagram below outlines a generalized synthetic approach that could be adapted for the preparation of this compound.
Further Considerations
While this guide focuses on the physical properties, researchers should also consult Safety Data Sheets (SDS) for detailed information on handling, storage, and potential hazards associated with this compound. The compound is indicated as an irritant.[1]
Due to its structural motifs, this compound is a key building block in medicinal chemistry. The difluorophenyl group is a common feature in many biologically active compounds, where the fluorine atoms can modulate properties such as binding affinity to target proteins, metabolic stability, and bioavailability.
References
- 1. 126163-30-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 126163-30-2|this compound|BLD Pharm [bldpharm.com]
- 3. This compound - CAS:126163-30-2 - Sunway Pharm Ltd [3wpharm.com]
- 4. CN104098444A - Preparation method of 2, 2-difluoroethanol - Google Patents [patents.google.com]
A Technical Guide to the Solubility of 2-(2,3-Difluorophenyl)ethanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the solubility characteristics of 2-(2,3-Difluorophenyl)ethanol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document infers its likely solubility profile based on the known properties of structurally analogous compounds, namely 2-phenylethanol and 1-phenylethanol. Furthermore, this guide presents a detailed, standardized experimental protocol for determining the solubility of organic compounds, which is directly applicable to this compound. A logical workflow for solubility determination is also provided as a visual guide.
Introduction
This compound is an aromatic alcohol whose fluorinated structure makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Understanding its solubility in a range of organic solvents is critical for process development, formulation, and purification in the pharmaceutical industry. Proper solvent selection, guided by solubility data, can significantly impact reaction kinetics, yield, and the overall efficiency of manufacturing processes. This guide aims to provide a foundational understanding of the expected solubility of this compound and a practical framework for its experimental determination.
Predicted Solubility Profile
Based on the properties of its analogs, this compound is anticipated to be soluble in a wide range of common organic solvents.[1][2][3][4] The following table summarizes the expected qualitative solubility based on the known behavior of 2-phenylethanol and 1-phenylethanol.
| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |
| Protic Polar | Methanol, Ethanol, Isopropanol | Miscible | The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of the protic polar solvents. |
| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble to Miscible | The polar nature of both the solute and the solvent, driven by dipole-dipole interactions, should lead to good solubility. |
| Non-Polar | Hexane, Toluene, Dichloromethane | Soluble to Moderately Soluble | The phenyl ring of the solute can engage in van der Waals forces with non-polar solvents. The fluorine atoms may slightly reduce solubility in very non-polar solvents compared to its non-fluorinated analog. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Ethers can act as hydrogen bond acceptors for the hydroxyl group of the solute, facilitating dissolution.[2][4] |
| Water | Slightly Soluble | Similar to 2-phenylethanol, which is slightly soluble in water, the presence of the polar hydroxyl group will allow for some aqueous solubility, but the larger, non-polar difluorophenyl group will limit it.[1][3] |
Note: This table is predictive and should be confirmed by experimental data.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The equilibrium or thermodynamic solubility of a compound is a fundamental physicochemical property. The shake-flask method is a widely accepted and reliable technique for determining this value.[5]
Principle
An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the saturated solution is then determined analytically.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure
-
Preparation: Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure a solid phase remains after equilibrium is reached.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration remains constant.
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for solubility determination.
Conclusion
While direct quantitative solubility data for this compound is scarce, an understanding of its structural features and the properties of similar molecules allows for a reasoned prediction of its solubility behavior in common organic solvents. For precise and reliable data, the experimental determination of solubility is essential. The provided shake-flask method protocol offers a robust starting point for researchers to generate accurate solubility data, which is indispensable for the effective use of this important pharmaceutical intermediate in drug development and manufacturing.
References
Unraveling the Fragmentation Jigsaw: A Technical Guide to the Mass Spectrometry of 2-(2,3-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-(2,3-Difluorophenyl)ethanol. In the absence of a publicly available mass spectrum for this specific compound, this guide constructs a plausible fragmentation pathway based on established principles of mass spectrometry and the known fragmentation behavior of analogous compounds, including 2-phenylethanol and other substituted aromatic alcohols. This document is intended to serve as a valuable resource for researchers in identifying and characterizing this and structurally related molecules.
Predicted Mass Spectrometry Fragmentation Pattern
The electron ionization mass spectrum of this compound is anticipated to be characterized by several key fragmentation pathways, primarily driven by the presence of the hydroxyl group and the difluorinated aromatic ring. The initial ionization event will form a molecular ion ([M]•+), which is then expected to undergo a series of fragmentation reactions including alpha-cleavage, benzylic cleavage, and the loss of small neutral molecules.
The molecular ion of this compound (C₈H₈F₂O) has a calculated m/z of 158.05. Due to the energetic nature of electron ionization, the molecular ion peak may be of low to moderate abundance. The fragmentation is expected to be dominated by cleavages that lead to the formation of stable carbocations.
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage: The bond between the carbon bearing the hydroxyl group (Cα) and the adjacent benzylic carbon (Cβ) is prone to cleavage. This results in the loss of a •CH₂OH radical (mass 31), leading to the formation of a difluorobenzyl cation. However, the more favorable alpha-cleavage for primary alcohols is the cleavage of the Cα-Cβ bond to form a resonance-stabilized oxonium ion.[1][2][3][4]
-
Benzylic Cleavage: The most significant fragmentation pathway for phenylethyl compounds is typically the cleavage of the bond between the alpha and beta carbons of the ethyl chain.[5] This results in the formation of a stable, resonance-stabilized difluorotropylium ion (or a difluorobenzyl cation). This fragment is expected to be the base peak or one of the most abundant ions in the spectrum.
-
Loss of Water: A common fragmentation pathway for alcohols is the elimination of a water molecule (H₂O, mass 18) from the molecular ion.[1][2] This results in the formation of a radical cation with a mass of m/z 140.
-
Fragmentation of the Aromatic Ring: The difluorophenyl cation and its fragments can undergo further fragmentation, including the loss of a fluorine atom (F•, mass 19) or hydrogen fluoride (HF, mass 20).
Quantitative Data Summary
The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), proposed structures, and estimated relative abundances. These estimations are based on the analysis of fragmentation patterns of similar compounds, such as 2-phenylethanol.
| m/z | Proposed Fragment Ion Structure | Proposed Fragmentation Pathway | Estimated Relative Abundance |
| 158 | [C₈H₈F₂O]•+ | Molecular Ion | Low to Moderate |
| 127 | [C₇H₅F₂]⁺ | Benzylic cleavage (Loss of •CH₂OH) | High (Likely Base Peak) |
| 140 | [C₈H₆F₂]•+ | Loss of H₂O from Molecular Ion | Moderate |
| 109 | [C₆H₄F]⁺ | Loss of HF from [C₇H₅F₂]⁺ | Moderate |
| 99 | [C₆H₄F]⁺ | Loss of CO from an intermediate | Low |
| 77 | [C₆H₅]⁺ | Loss of F₂ from [C₆H₄F₂]⁺ | Low |
| 31 | [CH₂OH]⁺ | Alpha-cleavage | Moderate |
Logical Fragmentation Pathway
The following diagram illustrates the proposed logical relationships in the fragmentation of this compound.
Caption: Predicted EI fragmentation pathway of this compound.
Experimental Protocols
A typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
1. Sample Preparation:
-
Solvent: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Dilution: Serially dilute the stock solution to a working concentration of 1-10 µg/mL for GC-MS analysis.
-
Internal Standard: For quantitative analysis, an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) should be added to the sample.
2. Gas Chromatography (GC) Conditions:
-
Instrument: Agilent 7890B GC System (or equivalent).
-
Column: A non-polar or mid-polar capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Instrument: Agilent 5977A MSD (or equivalent single quadrupole mass spectrometer).
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 30 to 300.
-
Scan Rate: 2 scans/second.
-
Transfer Line Temperature: 280 °C.
4. Data Analysis:
-
The acquired mass spectra should be processed using the instrument's data analysis software.
-
Identification of the compound can be confirmed by matching the acquired spectrum with a library spectrum (if available) or by interpreting the fragmentation pattern as outlined in this guide.
-
The National Institute of Standards and Technology (NIST) Mass Spectral Library is a valuable resource for comparing fragmentation patterns.
References
Potential Biological Activities of Fluorinated Phenylethanols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Phenylethanol and its derivatives have demonstrated a range of biological activities, including antimicrobial and enzyme inhibitory effects. This technical guide explores the potential biological activities of fluorinated phenylethanols, providing a comprehensive overview of the known effects of the parent compounds and the anticipated impact of fluorination. This document summarizes available data, details relevant experimental protocols, and visualizes key mechanisms and workflows to serve as a resource for researchers in drug discovery and development.
Introduction
2-Phenylethanol (phenethyl alcohol) is an aromatic alcohol with a characteristic rose-like odor, found in various natural sources and widely used in the fragrance and food industries.[1] Beyond its aromatic properties, phenylethanol and its derivatives exhibit notable biological activities, including bacteriostatic and fungicidal effects.[1][2] The primary mechanism for its antimicrobial action is attributed to the disruption of cell membrane integrity.[3][4]
Fluorination is a key tool in drug design, often leading to improved potency and pharmacokinetic profiles.[5] The introduction of fluorine can alter the electronic properties, conformation, and lipophilicity of a molecule, thereby influencing its interaction with biological targets. This guide investigates the potential biological activities of fluorinated phenylethanols, focusing on antimicrobial/antifungal effects and enzyme inhibition.
Antimicrobial and Antifungal Activities
The antimicrobial properties of 2-phenylethanol are well-documented, affecting a broad spectrum of bacteria and fungi.[1] Its efficacy is often linked to its ability to partition into and disrupt the lipid bilayer of cell membranes, leading to increased permeability and loss of cellular function.[3][4]
Known Activities of Phenylethanol and Derivatives
Studies have shown that 2-phenylethanol exhibits bacteriostatic activity against E. coli with a minimal inhibitory concentration (MIC50) of approximately 15 mM.[1] The antimicrobial effect is correlated with the compound's ability to insert into the cell membrane and increase its fluidity.[1] Derivatives of 2-phenylethanol, such as phenylacetic acid and phenyllactic acid, also possess antimicrobial properties.[1][2]
Anticipated Effects of Fluorination
The introduction of a fluorine atom to the phenyl ring of phenylethanol is expected to modulate its antimicrobial activity. The position of the fluorine substituent (ortho, meta, or para) will influence the molecule's electronic distribution and lipophilicity, which in turn will affect its ability to interact with and disrupt the microbial cell membrane. For instance, the high electronegativity of fluorine can alter the molecule's dipole moment and hydrogen bonding capabilities, potentially leading to enhanced interactions with membrane components.
Data Presentation: Antimicrobial Activity
The following table summarizes the known antimicrobial activity of 2-phenylethanol and provides a template for future studies on its fluorinated derivatives.
| Compound | Test Organism | MIC (mM) | Reference |
| 2-Phenylethanol | Escherichia coli | ~15 (MIC50) | [1] |
| 2-Fluorophenylethanol | Data Not Available | Data Not Available | |
| 3-Fluorophenylethanol | Data Not Available | Data Not Available | |
| 4-Fluorophenylethanol | Data Not Available | Data Not Available |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[6]
Materials:
-
Test compound (e.g., fluorinated phenylethanol)
-
Bacterial strain (e.g., Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (inoculum without compound) and a negative control well (broth without inoculum).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible bacterial growth.
Visualization: Mechanism of Membrane Disruption
Enzyme Inhibition
Phenylethanol and its analogs have been investigated for their ability to inhibit various enzymes. For instance, 2-phenylethanol has been shown to be a mixed-type inhibitor of mushroom tyrosinase.[7]
Known Enzyme Inhibitory Activities
The inhibitory effect of 2-phenylethanol on tyrosinase suggests its potential as a modulator of melanogenesis. The inhibition constants for 2-phenylethanol and related compounds have been determined, indicating that the functional group on the phenyl ring plays a crucial role in the inhibitory activity.[7]
Anticipated Effects of Fluorination
Fluorine substitution can significantly impact the binding affinity of a ligand to an enzyme's active site. The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and participate in favorable electrostatic or halogen bonding interactions within the active site. Therefore, fluorinated phenylethanols are promising candidates for potent and selective enzyme inhibitors. The specific effects will depend on the position of the fluorine atom and the topology of the enzyme's active site.
Data Presentation: Enzyme Inhibition
The following table summarizes the known tyrosinase inhibitory activity of 2-phenylethanol and provides a template for future studies on its fluorinated derivatives.
| Compound | Enzyme | IC50 | Inhibition Type | Reference |
| 2-Phenylethanol | Mushroom Tyrosinase | Data Not Available | Mixed-type | [7] |
| 2-Fluorophenylethanol | Data Not Available | Data Not Available | Data Not Available | |
| 3-Fluorophenylethanol | Data Not Available | Data Not Available | Data Not Available | |
| 4-Fluorophenylethanol | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol describes a common spectrophotometric method for assessing the inhibitory activity of a compound against mushroom tyrosinase.[3][8]
Materials:
-
Test compound (e.g., fluorinated phenylethanol)
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Potassium phosphate buffer (pH 6.8)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound, mushroom tyrosinase, and L-DOPA in potassium phosphate buffer.
-
Assay Setup: In a 96-well plate, add the buffer, test compound at various concentrations, and the tyrosinase solution. Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiation of Reaction: Add the L-DOPA solution to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for a set period (e.g., 20 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualization: Enzyme Inhibition Workflow
Conclusion and Future Directions
Fluorinated phenylethanols represent a promising class of compounds with potential for enhanced biological activities. While the parent compound, 2-phenylethanol, demonstrates clear antimicrobial and enzyme inhibitory properties, the introduction of fluorine is anticipated to modulate these effects, potentially leading to more potent and selective agents.
The lack of specific quantitative data for fluorinated phenylethanols highlights a significant research opportunity. Future studies should focus on the systematic synthesis of fluorinated phenylethanol analogs and their comprehensive biological evaluation. Such research will be crucial for elucidating structure-activity relationships and for unlocking the full therapeutic potential of this class of compounds. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for these future investigations.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] A Study of the Antibacterial Activity of Some Fluorinated Aromatic Mercurials | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Strategic Role of 2,3-Difluoro Substitution in Modulating Molecular Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for optimizing molecular properties.[1] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for nuanced modulation of a molecule's physicochemical and pharmacokinetic profile.[2] This guide focuses specifically on the role of vicinal (2,3-) difluorination, a substitution pattern that imparts distinct conformational and electronic effects, offering a sophisticated strategy for enhancing drug-like properties such as binding affinity, metabolic stability, and conformational rigidity. Understanding the impact of this motif is critical for medicinal chemists aiming to fine-tune drug candidates for improved efficacy and safety.
Impact on Physicochemical Properties
The introduction of a 2,3-difluoro moiety significantly alters a molecule's fundamental physicochemical characteristics, primarily through powerful inductive effects and unique conformational preferences.
Conformational Control: The Gauche Effect
One of the most profound influences of vicinal difluorination is the "gauche effect," a stereoelectronic preference for the gauche conformation (F-C-C-F dihedral angle of approximately 60°) over the anti conformation.[3][4] This preference arises from stabilizing hyperconjugative interactions (σC-H → σ*C-F). This conformational restriction can be a powerful tool in drug design:
-
Pre-organization for Binding: By locking the carbon backbone into a specific geometry, the molecule can be pre-organized into the bioactive conformation required for target binding, reducing the entropic penalty upon binding.
-
Stereochemistry-Dependent Shape: The erythro and threo diastereomers of a 2,3-difluoroalkane adopt different overall shapes. Threo-difluoroalkanes tend to favor an extended, zig-zag conformation, acting as a bioisostere for an E-alkene. Conversely, erythro-difluoroalkanes typically induce a "bend" in the alkyl chain, mimicking a Z-alkene.[5] This allows for the precise tuning of a molecule's three-dimensional structure.[4]
Acidity and Basicity (pKa)
Fluorine is the most electronegative element, and its presence exerts a strong electron-withdrawing inductive effect. When placed vicinal to an acidic or basic center, 2,3-difluoro substitution can significantly alter a compound's ionization state (pKa) at physiological pH.
-
Increased Acidity: For acidic functional groups like carboxylic acids, the difluoro motif stabilizes the conjugate base through induction, thereby increasing acidity (lowering the pKa).
-
Decreased Basicity: For basic groups like amines, the electron-withdrawing fluorine atoms reduce the electron density on the nitrogen, making it less likely to accept a proton. This decreases basicity (lowers the pKa of the conjugate acid).[6]
Modulating pKa is crucial for optimizing a drug's solubility, membrane permeability, and potential for off-target ionic interactions.[6]
Table 1: Illustrative Impact of 2,3-Difluoro Substitution on Acidity (pKa)
| Compound | Functional Group | pKa1 | pKa2 |
|---|---|---|---|
| Succinic Acid | Carboxylic Acid | 4.16 | 5.61 |
| meso-2,3-Difluorosuccinic Acid | Carboxylic Acid | ~1.8 | ~3.4 |
(Note: Data for succinic acid from literature[7]. Data for difluorosuccinic acid is estimated based on related fluorinated compounds, illustrating the expected trend of increased acidity.)
Lipophilicity (logP/logD)
The effect of fluorination on lipophilicity (logP) is complex and context-dependent. While replacing hydrogen with fluorine often increases lipophilicity, the strong dipole moment created by the vicinal difluoro group can lead to a decrease in logP (increase in polarity) compared to its non-fluorinated or gem-difluorinated counterparts. This effect is valuable for fine-tuning a compound's solubility and permeability profile to avoid the pitfalls of excessive lipophilicity, which can lead to poor solubility and increased metabolic clearance.
Table 2: Impact of 2,3-Difluoro Substitution on Lipophilicity (logP)
| Compound | logP (Calculated) |
|---|---|
| Butane | 2.89 |
| 2,3-Difluorobutane | 1.80 |
(Note: Calculated XLogP3 values obtained from PubChem CID 6326 and 12732614 respectively[8].)
Impact on Pharmacokinetic & Pharmacodynamic Properties
Metabolic Stability
A primary reason for introducing fluorine is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong (bond energy ~110 kcal/mol) compared to a carbon-hydrogen bond (~98 kcal/mol). Placing fluorine atoms at positions susceptible to metabolic oxidation, particularly by Cytochrome P450 enzymes, effectively blocks this pathway.[2] The 2,3-difluoro motif can thus significantly increase a drug's half-life and oral bioavailability by preventing metabolic degradation of the alkyl chain.[9]
Table 3: Expected Impact of 2,3-Difluoro Substitution on Metabolic Stability
| Compound | Key Parameter | Expected Outcome | Rationale |
|---|---|---|---|
| Parent Drug (with alkyl chain) | Half-life (t½) | Low | Susceptible to CYP450-mediated oxidation on the alkyl chain. |
| 2,3-Difluoro Analog | Half-life (t½) | Increased | C-F bonds block sites of metabolic oxidation.[2] |
Binding Affinity
The ultimate goal of these modifications is often to improve binding affinity and selectivity for the biological target. 2,3-Difluoro substitution can achieve this through several mechanisms:
-
Conformational Constraint: As discussed, the gauche effect can lock the molecule into a higher-energy conformation that is more complementary to the target's binding site.[5]
-
Favorable Electrostatic Interactions: The polarized C-F bonds can participate in favorable dipole-dipole or orthogonal multipolar interactions (e.g., with backbone carbonyls) within the protein binding pocket, adding to the overall binding energy.[10]
-
Displacement of Water: The fluorinated surface can displace water molecules from the binding site, which can be an entropically favorable contribution to binding affinity.
Two case studies below provide quantitative data on how vicinal difluorination can dramatically alter target potency and selectivity.
Case Study 1: HDAC Inhibitors In a study on Histone Deacetylase (HDAC) inhibitors, vicinal difluorination of the linker chain of SAHA (a known pan-inhibitor) was used to mimic E- and Z-alkenes. The results showed that the threo-difluoro analog (mimicking the extended E-alkene) was consistently more potent than the erythro analog (mimicking the bent Z-alkene), confirming that an extended geometry is optimal for binding to many HDAC isoforms.[5]
Table 4: Impact of 2,3-Difluoro Substitution on Binding Affinity (HDAC Inhibitors)
| Compound | Configuration | IC50 (nM) vs HDAC1 | IC50 (nM) vs HDAC6 |
|---|---|---|---|
| SAHA (Parent) | Saturated Alkane | 29 | 12 |
| Analog 2 | threo-2,3-difluoro | 160 | 44 |
| Analog 4 | erythro-2,3-difluoro | 1400 | 250 |
| Analog 5 | E-alkene | 240 | 66 |
| Analog 6 | Z-alkene | >10,000 | 2000 |
(Data sourced from Ariawan et al., Molecules 2021[5][11].)
Case Study 2: Acetylcholinesterase (AChE) Inhibitors Piperine, a natural product, shows inhibitory activity against both AChE and β-secretase (BACE-1). However, it suffers from poor aqueous solubility. Replacing its central diene with a threo-2,3-difluoroalkane motif created an analog with significantly improved properties. The fluorinated analog exhibited a dramatic increase in potency and selectivity for AChE while losing its activity against BACE-1, demonstrating how vicinal difluorination can fine-tune a drug's selectivity profile.[12]
Table 5: Impact of 2,3-Difluoro Substitution on Binding Affinity (Piperine Analogs)
| Compound | Target | IC50 (μM) | Key Property Change |
|---|---|---|---|
| Piperine (Parent) | AChE | >1000 | Poor aqueous solubility |
| 2,3-Difluoro Analog | AChE | 51.7 | Enhanced solubility & photostability |
| Piperine (Parent) | BACE-1 | 59.2 | Dual inhibitor |
| 2,3-Difluoro Analog | BACE-1 | >1000 | Selective for AChE |
(Data sourced from Lizarme-Salas et al., Beilstein J. Org. Chem. 2020.)
Logical & Experimental Workflows
Visualizing the relationships and processes involved in drug development is crucial for efficient research.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method determines the pKa by measuring pH changes in a solution upon the incremental addition of a titrant (acid or base).
-
Materials & Equipment:
-
Calibrated pH meter and electrode
-
Potentiometer/Autotitrator
-
Magnetic stirrer and stir bar
-
Reaction vessel
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
0.15 M KCl solution (to maintain ionic strength)
-
Nitrogen gas source
-
-
Protocol:
-
Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[5]
-
Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., water or a co-solvent system) to a concentration of at least 10⁻⁴ M. For a 20 mL sample, this would be a 1mM solution.[5][13]
-
Setup: Place the sample solution in the reaction vessel on the magnetic stirrer. Add 0.15 M KCl to maintain constant ionic strength.[13]
-
Inerting: Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with pH measurements.[5]
-
Titration: Immerse the pH electrode in the solution. For an acidic compound, titrate with 0.1 M NaOH. For a basic compound, titrate with 0.1 M HCl. Add the titrant in small, precise increments.[13]
-
Data Recording: Record the pH value after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[5]
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The inflection point of the resulting sigmoid curve corresponds to the pKa.[5]
-
Replication: Perform a minimum of three titrations for each compound to ensure reliability.[5]
-
Determination of Lipophilicity (logD) by Shake-Flask Method
This "gold standard" method directly measures the partitioning of a compound between n-octanol and an aqueous buffer (typically PBS at pH 7.4 for logD₇.₄).[14]
-
Materials & Equipment:
-
n-Octanol (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., LC-MS/MS)
-
-
Protocol:
-
Phase Saturation: Vigorously mix n-octanol and PBS (pH 7.4) and allow the layers to separate completely. Use the resulting n-octanol (pre-saturated with PBS) and PBS (pre-saturated with n-octanol) for the experiment.[15]
-
Sample Addition: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Add a small aliquot (e.g., 10 µL) to a vial containing a defined mixture of the two pre-saturated phases (e.g., 990 µL PBS and 1000 µL n-octanol).[14]
-
Equilibration: Cap the vial tightly and shake vigorously for a set period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.[15]
-
Phase Separation: Centrifuge the vial (e.g., at 2000 x g for 10 minutes) to achieve complete separation of the aqueous and organic layers.[15]
-
Sampling: Carefully withdraw an aliquot from the n-octanol layer and an aliquot from the aqueous PBS layer.
-
Quantification: Analyze the concentration of the compound in each aliquot using a suitable analytical method like LC-MS/MS.
-
Calculation: Calculate the logD using the formula: logD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])[15]
-
Determination of Metabolic Stability by Microsomal Assay
This in vitro assay assesses a compound's susceptibility to Phase I metabolism by incubating it with liver microsomes, which are rich in CYP450 enzymes.[16]
-
Materials & Equipment:
-
Liver microsomes (human or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (contains NADPH, co-factors like glucose-6-phosphate, and an enzyme like glucose-6-phosphate dehydrogenase)[17]
-
Incubator or water bath at 37°C
-
Ice-cold stop solution (e.g., acetonitrile or methanol)
-
Centrifuge
-
LC-MS/MS for analysis
-
-
Protocol:
-
Preparation: Thaw liver microsomes and dilute them in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL). Prepare the NADPH regenerating system.[11]
-
Pre-incubation: In a microcentrifuge tube, mix the microsomal solution with the test compound (e.g., at a final concentration of 1 µM). Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system.[11]
-
Time Points: At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a separate tube containing ice-cold stop solution to terminate the reaction.[11][16]
-
Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to precipitate the microsomal proteins.[16]
-
Analysis: Collect the supernatant and analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Data Processing: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k. Calculate the intrinsic clearance (CLint).[18]
-
Determination of Binding Affinity by Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding interactions between a ligand (e.g., the test compound) and a target (e.g., a protein) immobilized on a sensor chip.
-
Materials & Equipment:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
-
Purified target protein (receptor) and test compound (analyte)
-
Running buffer (e.g., HBS-EP+)
-
-
Protocol:
-
Ligand Immobilization: Covalently attach the target protein (ligand) to the sensor chip surface using a suitable chemistry, such as amine coupling. A reference channel is typically prepared to subtract non-specific binding.
-
Analyte Preparation: Prepare a series of dilutions of the test compound (analyte) in the running buffer. The concentration range should typically span from 10x below to 10x above the expected dissociation constant (Kd).
-
Binding Measurement:
-
Association: Inject the analyte solution over the sensor chip surface at a constant flow rate. The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is measured in real-time and plotted on a sensorgram.
-
Dissociation: After the association phase, switch back to injecting only the running buffer. The dissociation of the analyte from the ligand is monitored as the signal returns to baseline.
-
-
Regeneration: Inject a regeneration solution (e.g., a low pH buffer) to remove all remaining bound analyte from the ligand surface, preparing it for the next injection cycle.
-
Data Analysis: Fit the association and dissociation curves from the sensorgram to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). A lower Kd value indicates a higher binding affinity.
-
Conclusion
The 2,3-difluoro substitution pattern is a sophisticated and powerful tool in the medicinal chemist's arsenal. Its ability to impose specific, stereochemistry-dependent conformational constraints via the gauche effect allows for the rational design of molecular shape to enhance binding affinity and selectivity. Furthermore, the strong inductive effects of the vicinal fluorines can be leveraged to fine-tune pKa and lipophilicity, optimizing a compound's ADME profile. Finally, the inherent strength of the C-F bond provides a reliable strategy for blocking metabolic oxidation, thereby improving a drug's in vivo stability and bioavailability. As demonstrated by quantitative case studies, these multifaceted effects can transform a promiscuous, poorly soluble lead into a potent, selective, and more drug-like clinical candidate. A thorough understanding and application of these principles are essential for the successful development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chloro-3,3-difluorobutane | C4H7ClF2 | CID 13661478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,3-Difluorobutane | C4H8F2 | CID 12732614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. researchgate.net [researchgate.net]
- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (2S,3S)-2,3-difluorobutane | C4H8F2 | CID 122223034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. quora.com [quora.com]
2-(2,3-Difluorophenyl)ethanol: A Versatile Building Block for Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
2-(2,3-Difluorophenyl)ethanol is a fluorinated aromatic alcohol that serves as a valuable and versatile building block in modern organic synthesis. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive synthon for the development of novel pharmaceuticals, agrochemicals, and materials. This technical guide provides a comprehensive overview of the synthesis, key reactions, and physicochemical properties of this compound, offering detailed experimental protocols and data to facilitate its use in research and development.
Synthesis of this compound
A reliable and scalable synthesis of this compound can be achieved through the reduction of a suitable carbonyl precursor, such as 2',3'-difluoroacetophenone.
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis via Reduction
Reaction: Reduction of 2',3'-Difluoroacetophenone
Reagents:
-
2',3'-Difluoroacetophenone
-
Ethanol
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2',3'-difluoroacetophenone (1.0 eq) in ethanol (10 mL per gram of ketone).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 85-95% |
| Purity | >98% (by GC-MS) |
Reactions of this compound as a Building Block
The hydroxyl group of this compound allows for a variety of chemical transformations, making it a versatile precursor for more complex molecules.
Oxidation to Aldehyde
The primary alcohol can be oxidized to the corresponding aldehyde, 2,3-difluorophenylacetaldehyde, using mild oxidizing agents like Pyridinium Chlorochromate (PCC) or through a Swern oxidation.[4][5][6][7][8][9]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Navigating the Unseen: A Technical Guide to the Safe Handling of 2-(2,3-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Section 1: Hazard Identification and Classification
Based on data from similar compounds, 2-(2,3-Difluorophenyl)ethanol is anticipated to pose several health hazards. The primary concerns include irritation to the skin, eyes, and respiratory system. The following table summarizes the likely hazard classifications according to the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[1][2][3] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory System) | 3 | H335: May cause respiratory irritation[1][2][3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[3] |
Section 2: Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is paramount for its safe handling. While specific data for this compound is limited, the table below presents known properties of similar difluoroethanol compounds.
| Property | Value | Source Compound |
| Molecular Formula | C8H8F2O | 2-(3,5-Difluorophenyl)ethanol[4] |
| Molecular Weight | 158.15 g/mol | 2-(3,5-Difluorophenyl)ethanol[4] |
| Boiling Point | 95 °C (1 atm) | 2,2-Difluoroethanol[5] |
| Density | 1.296 g/cm³ (20°C) | 2,2-Difluoroethanol[5] |
| Flash Point | 3 °C | 2,2-Difluoroethanol[5] |
| Solubility in Water | Soluble | 2,2-Difluoroethanol[5] |
Section 3: Experimental Protocols for Safe Handling
Adherence to strict experimental protocols is essential to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
Caption: Required Personal Protective Equipment Workflow.
Engineering Controls
Proper engineering controls are critical for maintaining a safe laboratory environment.
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended.[1][2][6]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][6]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1][2][6] Avoid breathing fumes, mist, or vapors.[1][2] Use only non-sparking tools and take precautionary measures against static discharge.[6][7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][6] Keep away from heat, sparks, open flames, and other ignition sources.[6][7]
Section 4: Emergency Procedures
In the event of an emergency, a clear and practiced response is crucial.
First-Aid Measures
The following table outlines the immediate first-aid steps to be taken upon exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[1] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[1] Wash clothing before reuse.[1][6] Seek medical attention if irritation persists.[2][6] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes.[1][6] Remove contact lenses if present and easy to do.[1][6] Continue rinsing.[1][6] Obtain medical aid immediately.[1] |
| Ingestion | Do NOT induce vomiting without medical advice.[1] Rinse mouth with water.[1] Call a poison center or doctor if you feel unwell.[1] |
Spill Response
A systematic approach to spill cleanup is necessary to prevent further contamination and exposure.
Caption: Step-by-step spill response workflow.
Section 5: Logical Relationships in Chemical Safety
Understanding the interplay between hazards, exposure, and control measures is fundamental to a robust safety culture.
Caption: Relationship between hazards, exposure, and controls.
Section 6: Disposal Considerations
Dispose of contents and container to an approved waste disposal plant.[1][2][6] Do not let the product enter drains, other waterways, or soil.[1] All disposal practices must be in accordance with local, state, and federal regulations.
Disclaimer: This guide is intended for informational purposes and should be used as a supplement to, not a replacement for, a comprehensive risk assessment and the guidance of a qualified safety professional. Always consult the most current safety data sheets for the chemicals you are working with.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(2,3-Difluorophenyl)ethanol from 1,2,3-Trifluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,3-Difluorophenyl)ethanol is a valuable fluorinated building block in the synthesis of pharmaceuticals and other bioactive molecules. Its specific substitution pattern can significantly influence the pharmacokinetic and pharmacodynamic properties of a target compound. This document outlines a detailed synthetic protocol for the preparation of this compound, commencing from the readily available starting material, 1,2,3-trifluorobenzene. The described multi-step synthesis proceeds through a key intermediate, 1-bromo-2,3-difluorobenzene, which is then converted to the target alcohol via a Grignard reaction with ethylene oxide.
Overall Synthetic Pathway
The synthesis of this compound from 1,2,3-trifluorobenzene is a multi-step process that requires careful control of reaction conditions to ensure regioselectivity and optimal yields. Direct functionalization of 1,2,3-trifluorobenzene is challenging due to the directing effects of the fluorine substituents. Therefore, a common strategy involves the initial synthesis of a selectively brominated intermediate.
Caption: Proposed synthetic pathway from 1,2,3-trifluorobenzene to this compound.
Experimental Protocols
Step 1: Synthesis of 1-Bromo-2,3-difluorobenzene from 1,2,3-Trifluorobenzene (Multi-step)
Due to the difficulty of direct regioselective bromination, a multi-step sequence is proposed to synthesize the key intermediate, 1-bromo-2,3-difluorobenzene, from 1,2,3-trifluorobenzene. This involves nitration, reduction, Sandmeyer reaction, and reductive dehalogenation.
1a. Nitration of 1,2,3-Trifluorobenzene to 2,3,4-Trifluoronitrobenzene
-
Protocol: To a stirred mixture of concentrated sulfuric acid (50 mL) and fuming nitric acid (25 mL) cooled to 0 °C, slowly add 1,2,3-trifluorobenzene (20 g, 0.15 mol). Maintain the temperature below 10 °C during the addition. After the addition is complete, stir the mixture at room temperature for 2 hours. Carefully pour the reaction mixture onto crushed ice (200 g). The crude product will separate as an oil. Extract the product with dichloromethane (3 x 50 mL). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2,3,4-trifluoronitrobenzene.
1b. Reduction of 2,3,4-Trifluoronitrobenzene to 2,3,4-Trifluoroaniline
-
Protocol: To a mixture of 2,3,4-trifluoronitrobenzene (25 g, 0.14 mol) in ethanol (150 mL), add iron powder (40 g, 0.71 mol) and concentrated hydrochloric acid (10 mL). Heat the mixture to reflux with vigorous stirring for 4 hours. Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture to room temperature and filter through a pad of celite. Wash the filter cake with ethanol. Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give 2,3,4-trifluoroaniline.
1c. Sandmeyer Reaction of 2,3,4-Trifluoroaniline to 1-Bromo-2,3,4-trifluorobenzene
-
Protocol: Dissolve 2,3,4-trifluoroaniline (20 g, 0.13 mol) in a mixture of hydrobromic acid (48%, 100 mL) and water (50 mL). Cool the solution to 0 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (10 g, 0.14 mol) in water (20 mL), keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0 °C. In a separate flask, prepare a solution of copper(I) bromide (20 g, 0.14 mol) in hydrobromic acid (48%, 50 mL). Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 1 hour. Cool the mixture and extract with diethyl ether (3 x 75 mL). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by distillation to obtain 1-bromo-2,3,4-trifluorobenzene.
1d. Reductive Dehalogenation of 1-Bromo-2,3,4-trifluorobenzene to 1-Bromo-2,3-difluorobenzene
-
Protocol: While a less common transformation, selective reductive dehalogenation can be challenging. A more reliable, though longer, route to 1-bromo-2,3-difluorobenzene often starts from 2,3-difluoroaniline. However, for the purpose of this protocol starting from 1,2,3-trifluorobenzene, a selective reduction is proposed. In a hydrogenation vessel, dissolve 1-bromo-2,3,4-trifluorobenzene (15 g, 0.066 mol) in ethanol (100 mL) containing a base such as triethylamine (1.2 equivalents). Add 5% Pd/C catalyst (50% wet, 1 g). Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature. Monitor the reaction progress by GC-MS to maximize the formation of the desired product while minimizing over-reduction. Once the desired conversion is achieved, filter the catalyst through celite and wash with ethanol. Remove the solvent under reduced pressure and purify the residue by column chromatography or distillation to yield 1-bromo-2,3-difluorobenzene.
Step 2: Grignard Reaction of 1-Bromo-2,3-difluorobenzene with Ethylene Oxide
This step involves the formation of a Grignard reagent followed by its reaction with ethylene oxide to yield the target alcohol.
Caption: Experimental workflow for the Grignard reaction and subsequent workup.
-
Materials and Reagents:
-
1-Bromo-2,3-difluorobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Ethylene oxide
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
-
Protocol:
-
Grignard Reagent Formation:
-
To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Dissolve 1-bromo-2,3-difluorobenzene (1 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium suspension. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of reflux.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ethylene Oxide:
-
Cool the freshly prepared Grignard solution to 0 °C in an ice bath.
-
Slowly bubble ethylene oxide gas (1.5 equivalents) through the stirred Grignard solution, or add a pre-cooled solution of ethylene oxide in anhydrous THF dropwise. This reaction is exothermic, and the temperature should be maintained below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to afford this compound.
-
-
Data Presentation
| Step | Reactant | Product | Reagents and Conditions | Typical Yield | Purity | Reference |
| 1a. Nitration | 1,2,3-Trifluorobenzene | 2,3,4-Trifluoronitrobenzene | HNO₃, H₂SO₄, 0 °C to rt | 70-80% | >95% | [1] |
| 1b. Reduction | 2,3,4-Trifluoronitrobenzene | 2,3,4-Trifluoroaniline | Fe, HCl, Ethanol, reflux | 85-95% | >98% | [2] |
| 1c. Sandmeyer Reaction | 2,3,4-Trifluoroaniline | 1-Bromo-2,3,4-trifluorobenzene | NaNO₂, HBr, CuBr, 0 °C to 60 °C | 60-70% | >97% | [3] |
| 1d. Reductive Dehalogenation | 1-Bromo-2,3,4-trifluorobenzene | 1-Bromo-2,3-difluorobenzene | H₂, Pd/C, Et₃N, Ethanol, rt | 40-60% | >98% | [4] |
| 2. Grignard Reaction & Ethylene Oxide Addition | 1-Bromo-2,3-difluorobenzene | This compound | 1. Mg, THF; 2. Ethylene Oxide; 3. NH₄Cl (aq) | 75-85% | >98% | [5] |
Note: The yields are indicative and can vary based on the specific reaction scale and conditions. The references provided are representative of similar transformations.
References
Application Notes: Synthesis of 2-(2,3-Difluorophenyl)ethanol via Grignard Reaction
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1] Discovered by Victor Grignard, this organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[2] The carbon atom bound to magnesium is highly nucleophilic and can attack electrophilic carbons in aldehydes, ketones, and esters to form new alcohols.[3][4]
This protocol details the synthesis of 2-(2,3-Difluorophenyl)ethanol, a primary alcohol, utilizing a Grignard reaction. The synthesis involves two primary stages: first, the formation of the Grignard reagent, 2,3-difluorobenzylmagnesium bromide, from 2,3-difluorobenzyl bromide and magnesium metal. Second, the in situ reaction of this reagent with formaldehyde, which serves as a one-carbon electrophile.[5] Subsequent acidic workup protonates the resulting alkoxide to yield the desired primary alcohol.[6][7] The entire process must be conducted under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.[6][8]
Reaction Scheme
The overall two-step reaction is illustrated below:
-
Formation of Grignard Reagent:
-
2,3-Difluorobenzyl bromide + Mg -> 2,3-Difluorobenzylmagnesium bromide
-
-
Reaction with Formaldehyde and Workup:
-
2,3-Difluorobenzylmagnesium bromide + HCHO -> Intermediate Alkoxide
-
Intermediate Alkoxide + H₃O⁺ -> this compound
-
Experimental Protocol
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Moles (mmol) | Equivalents | Amount | Purity |
| Magnesium Turnings | 24.31 | 12.0 | 1.2 | 0.29 g | 99.5% |
| 2,3-Difluorobenzyl bromide | 207.02 | 10.0 | 1.0 | 2.07 g | 98% |
| Paraformaldehyde | (30.03)n | 15.0 | 1.5 | 0.45 g | 95% |
| Anhydrous Diethyl Ether | 74.12 | - | - | 50 mL | ≥99.7% |
| Iodine | 253.81 | - | - | 1 crystal | - |
| 1 M Hydrochloric Acid | 36.46 | - | - | 30 mL | - |
| Saturated Sodium Bicarbonate | 84.01 | - | - | 20 mL | - |
| Saturated Sodium Chloride (Brine) | 58.44 | - | - | 20 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | - | - | ~5 g | - |
Note: This protocol is based on a 10 mmol scale. Adjust quantities as needed.
Methodology
1. Preparation of Glassware and Reagents:
-
All glassware (a 100 mL three-neck round-bottom flask, reflux condenser, and addition funnel) must be oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon gas to ensure anhydrous conditions.
-
Magnesium turnings are placed in the reaction flask.
-
Anhydrous diethyl ether is used as the solvent.[8]
2. Formation of 2,3-Difluorobenzylmagnesium Bromide:
-
Add magnesium turnings (0.29 g, 12.0 mmol) and a single crystal of iodine to the three-neck flask.
-
Prepare a solution of 2,3-difluorobenzyl bromide (2.07 g, 10.0 mmol) in 20 mL of anhydrous diethyl ether and place it in the addition funnel.
-
Add approximately 2-3 mL of the bromide solution to the magnesium turnings. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming with a heat gun may be required.[2]
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[9]
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear gray and turbid.[6]
3. Reaction with Formaldehyde:
-
Cool the Grignard reagent solution to 0°C using an ice-water bath.
-
In a separate flask, heat paraformaldehyde (0.45 g, 15.0 mmol) to depolymerize it into gaseous formaldehyde, and pass the gas through the Grignard solution via a delivery tube under a positive pressure of nitrogen. Alternatively, and more practically, add the solid paraformaldehyde portion-wise directly to the cooled Grignard solution under a strong stream of nitrogen. The reaction is exothermic.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.
4. Aqueous Workup and Extraction:
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of 30 mL of cold 1 M hydrochloric acid to dissolve the magnesium salts and protonate the alkoxide.[9]
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 20 mL portions of diethyl ether.[1]
-
Combine all organic layers.
5. Purification:
-
Wash the combined organic layers sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound. A typical yield for this type of reaction would be in the range of 70-85%.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. oms.bdu.ac.in [oms.bdu.ac.in]
- 5. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. askfilo.com [askfilo.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reduction of 2-(2,3-Difluorophenyl)acetic Acid to 2-(2,3-Difluorophenyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The reduction of carboxylic acids to their corresponding primary alcohols is a fundamental transformation in organic synthesis. 2-(2,3-Difluorophenyl)ethanol is a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals. The fluorine substituents on the phenyl ring can enhance metabolic stability and binding affinity, making it a desirable synthon in drug discovery. This document provides detailed protocols for the reduction of 2-(2,3-difluorophenyl)acetic acid using common and efficient laboratory methods.
Overview of Reduction Methodologies
The conversion of carboxylic acids to primary alcohols requires potent reducing agents due to the low electrophilicity of the carboxyl carbon. Common methods involve the use of metal hydrides or borane complexes. While sodium borohydride (NaBH4) is generally not strong enough to reduce carboxylic acids directly, it can be used if the acid is first activated.[1] More direct and reliable methods employ stronger reducing agents like Lithium Aluminum Hydride (LiAlH4) and Borane (BH3).[2][3][4] Additionally, modern catalytic methods such as manganese-catalyzed hydrosilylation offer milder reaction conditions.[5][6][7]
This document details protocols for two primary methods:
-
Method A: Reduction using Lithium Aluminum Hydride (LiAlH4)
-
Method B: Reduction using Borane-Tetrahydrofuran Complex (BH3·THF)
General Reaction Scheme
The overall transformation is the reduction of the carboxylic acid functional group to a primary alcohol.
Caption: General chemical reduction of 2-(2,3-difluorophenyl)acetic acid.
Experimental Protocols
Method A: Reduction using Lithium Aluminum Hydride (LiAlH4)
Lithium aluminum hydride is a powerful reducing agent capable of reducing a wide range of functional groups, including carboxylic acids.[3] The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).[2]
Materials and Reagents:
-
2-(2,3-Difluorophenyl)acetic Acid
-
Lithium Aluminum Hydride (LiAlH4)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Sulfate (Na2SO4) solution
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Ethyl Acetate (for extraction)
-
Deionized Water
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen or argon atmosphere.
-
Reagent Preparation: In the reaction flask, suspend LiAlH4 (1.5 equivalents) in anhydrous THF (10 mL per gram of carboxylic acid). Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 2-(2,3-difluorophenyl)acetic acid (1.0 equivalent) in anhydrous THF (5 mL per gram) and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH4 suspension at 0 °C. Caution: The initial reaction is an acid-base reaction that evolves hydrogen gas.[8]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. The reaction can be gently heated to reflux if necessary to ensure completion.
-
Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Cautiously and slowly add deionized water (volume equal to the mass of LiAlH4 in grams) dropwise to quench the excess LiAlH4. This is a highly exothermic process that generates hydrogen gas.
-
Work-up: Sequentially add 15% aqueous NaOH solution (volume equal to the mass of LiAlH4) followed by deionized water (3 times the volume of the mass of LiAlH4). Stir the mixture until a white granular precipitate of aluminum salts forms.
-
Filtration and Extraction: Filter the mixture through a pad of Celite, washing the filter cake with THF or ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Method B: Reduction using Borane-Tetrahydrofuran Complex (BH3·THF)
Borane is a more selective reducing agent than LiAlH4 and is particularly effective for the reduction of carboxylic acids.[4][9] It is commercially available as a stable complex with tetrahydrofuran (BH3·THF).
Materials and Reagents:
-
2-(2,3-Difluorophenyl)acetic Acid
-
Borane-Tetrahydrofuran complex solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Ethyl Acetate (for extraction)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Dropping funnel or syringe pump
-
Nitrogen or Argon gas inlet
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Setup: To a dry, two-necked round-bottom flask under a nitrogen or argon atmosphere, add a solution of 2-(2,3-difluorophenyl)acetic acid (1.0 equivalent) in anhydrous THF (10 mL per gram of acid).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add the 1 M solution of BH3·THF (2.0-3.0 equivalents) dropwise via a dropping funnel or syringe. Caution: Hydrogen gas is evolved during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The reaction can be gently refluxed for 1-2 hours to drive it to completion.[10]
-
Quenching: Cool the mixture to 0 °C and slowly add methanol dropwise to quench the excess borane until the effervescence ceases.
-
Work-up: Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO3 solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude alcohol by flash column chromatography on silica gel.
Data Presentation
The following table summarizes the typical reaction parameters and expected outcomes for the described reduction methods.
| Parameter | Method A: LiAlH4 Reduction | Method B: BH3·THF Reduction |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH4) | Borane-Tetrahydrofuran (BH3·THF) |
| Equivalents | 1.5 - 2.0 | 2.0 - 3.0 |
| Solvent | Anhydrous THF or Diethyl Ether | Anhydrous THF |
| Temperature | 0 °C to Room Temperature (or reflux) | 0 °C to Room Temperature (or reflux) |
| Reaction Time | 4 - 6 hours | 2 - 4 hours |
| Typical Yield | > 90% | > 90% |
| Advantages | High reactivity, readily available.[2][8] | High selectivity for carboxylic acids, milder work-up.[10][11] |
| Disadvantages | Reacts violently with water, reduces many functional groups.[2] | Moisture sensitive, requires careful quenching. |
Experimental Workflow Visualization
Caption: A generalized workflow for the reduction of a carboxylic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Borane Reagents [organic-chemistry.org]
- 5. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Enzymatic Synthesis of Chiral 2-(2,3-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enzymatic synthesis of chiral 2-(2,3-Difluorophenyl)ethanol, a valuable building block in the pharmaceutical industry. The synthesis is based on the asymmetric reduction of the prochiral ketone, 2',3'-difluoroacetophenone, utilizing a ketoreductase (KRED). This biocatalytic approach offers high enantioselectivity and operates under mild reaction conditions, presenting a green and efficient alternative to traditional chemical synthesis. These notes cover the enzymatic reaction, purification of the chiral alcohol, and analytical methods for determining enantiomeric excess.
Introduction
Chiral alcohols are critical intermediates in the synthesis of many active pharmaceutical ingredients (APIs).[1] The stereochemistry of these intermediates often dictates the therapeutic efficacy and safety of the final drug molecule.[1] Enzymatic synthesis, particularly the use of ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), has emerged as a powerful tool for the production of enantiopure alcohols.[2][3][4] These enzymes catalyze the highly selective reduction of ketones to their corresponding (R)- or (S)-alcohols.[1][5] This document outlines a methodology for the synthesis of chiral this compound, leveraging the principles of biocatalysis.
Enzymatic Synthesis Pathway
The core of the synthesis is the asymmetric reduction of 2',3'-difluoroacetophenone to either (R)- or (S)-2-(2,3-Difluorophenyl)ethanol, catalyzed by a stereoselective ketoreductase. This reaction requires a nicotinamide cofactor (NADPH or NADH) as a hydride source. To make the process economically viable, the oxidized cofactor (NADP+ or NAD+) is continuously regenerated in situ.[6] A common and efficient method for cofactor regeneration is the use of a secondary alcohol, such as isopropanol, which is oxidized to acetone by the same KRED.[7]
Experimental Protocols
Materials and Reagents
-
2',3'-Difluoroacetophenone (Substrate)
-
Ketoreductase (KRED) - A screening kit with a panel of KREDs is recommended to identify the optimal enzyme for the desired stereoisomer ((R) or (S)).
-
Nicotinamide adenine dinucleotide phosphate, oxidized form (NADP+) or Nicotinamide adenine dinucleotide, oxidized form (NAD+)
-
Isopropanol (IPA)
-
Phosphate Buffered Saline (PBS), pH 7.0
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Hexane
-
Ethanol
Protocol for Enzymatic Reduction of 2',3'-Difluoroacetophenone
This protocol is adapted from a similar synthesis of a fluorinated chiral alcohol and may require optimization for the specific substrate and chosen KRED.[8][9]
-
Reaction Setup:
-
In a suitable reaction vessel, prepare a solution of 2',3'-difluoroacetophenone in isopropanol.
-
Add the phosphate buffer (e.g., pH 7.0) to the mixture.
-
Add the NAD(P)+ cofactor to the reaction mixture.
-
Initiate the reaction by adding the selected ketoreductase (as a lyophilized powder or whole cells).
-
-
Reaction Conditions:
-
Seal the reaction vessel and place it in an orbital shaker.
-
Incubate the reaction at a controlled temperature (e.g., 30-35°C) with agitation (e.g., 200-250 rpm).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by HPLC or GC (see Analytical Protocols).
-
-
Work-up and Extraction:
-
Once the reaction has reached completion (or the desired conversion), quench the reaction by adding an equal volume of ethyl acetate.
-
Mix thoroughly and separate the organic layer.
-
Repeat the extraction of the aqueous layer with ethyl acetate twice more.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude chiral this compound.
-
Purification Protocol
The crude product can be purified by flash column chromatography on silica gel.
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified chiral this compound.
Analytical Protocols: Determination of Enantiomeric Excess
The enantiomeric excess (e.e.) of the synthesized chiral alcohol is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[8][10]
-
Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase or a suitable solvent.
-
Chiral HPLC Method Development:
-
Column Screening: Screen a variety of chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H).[3][11]
-
Mobile Phase Screening: For normal phase HPLC, screen mobile phases consisting of hexane/isopropanol or hexane/ethanol mixtures.[11] For reversed-phase HPLC, use mixtures of acetonitrile or methanol with water or a buffer.
-
Optimization: Once a suitable column and mobile phase are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.
-
-
Data Analysis:
-
Identify the retention times for the (R)- and (S)-enantiomers by comparing with a racemic standard.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Data Presentation
The following tables provide a template for summarizing the results from KRED screening and reaction optimization.
Table 1: Screening of Ketoreductases for the Synthesis of Chiral this compound
| KRED ID | Enantiomer Produced | Conversion (%) | Enantiomeric Excess (e.e., %) |
| KRED-A | (S) | 85 | 98 |
| KRED-B | (R) | 92 | >99 |
| KRED-C | (S) | 70 | 95 |
| ... | ... | ... | ... |
Table 2: Optimization of Reaction Conditions for the Selected KRED
| Parameter | Condition 1 | Condition 2 | Condition 3 | Conversion (%) | e.e. (%) |
| Temperature (°C) | 25 | 30 | 35 | 90 | >99 |
| pH | 6.0 | 7.0 | 8.0 | 95 | >99 |
| Substrate Conc. (g/L) | 10 | 20 | 50 | 93 | >99 |
| Co-solvent (IPA, % v/v) | 10 | 20 | 30 | 96 | >99 |
Visualization of Experimental Workflow
Conclusion
The enzymatic synthesis of chiral this compound offers a highly selective and environmentally friendly route to this valuable pharmaceutical intermediate. By selecting an appropriate ketoreductase and optimizing the reaction conditions, high conversions and excellent enantiomeric excess can be achieved. The protocols provided in this document serve as a comprehensive guide for researchers and scientists in the field of drug development to implement this biocatalytic method. Further optimization and scale-up studies can be conducted based on these foundational procedures.
References
- 1. Alcohol Dehydrogenases with anti‐Prelog Stereopreference in Synthesis of Enantiopure Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Enantioselective Synthesis of Chiral Organofluorine Compounds: Alcohol-Mediated Hydrogen Transfer for Catalytic Carbonyl Reductive Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 5. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 6. Frontiers | Alcohol Dehydrogenases as Catalysts in Organic Synthesis [frontiersin.org]
- 7. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Derivatization of 2-(2,3-Difluorophenyl)ethanol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organic molecules are of significant interest in drug discovery, with approximately 20% of all pharmaceuticals containing fluorine.[1] The introduction of fluorine atoms into a molecule can enhance its metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic properties.[1][2][3] 2-(2,3-Difluorophenyl)ethanol is a readily available building block that presents multiple opportunities for derivatization to generate a library of novel compounds for pharmacological screening. The presence of the difluorophenyl moiety is particularly interesting, as fluorinated phenyl groups are found in a variety of approved drugs and are known to contribute to favorable drug-like properties.[4][5]
This application note provides a framework for the derivatization of this compound as a starting point for a drug discovery campaign, with a focus on the potential development of novel antifungal agents. The proposed workflow, derivatization strategies, and screening protocols are based on established methodologies and the known biological activities of structurally related compounds.
Rationale for Derivatization
The primary sites for derivatization on this compound are the hydroxyl group and, to a lesser extent, the aromatic ring. Modification of the hydroxyl group through esterification or etherification can significantly alter the compound's polarity, solubility, and ability to interact with biological targets. Aromatic substitution on the difluorophenyl ring is also a possibility, though it may require more stringent reaction conditions.
The derivatization strategy aims to create a diverse library of molecules with varying physicochemical properties to explore the structure-activity relationship (SAR) and identify compounds with potent biological activity. Given that many antifungal agents containing aromatic moieties exert their effects by inhibiting ergosterol biosynthesis in the fungal cell membrane, this pathway presents a logical hypothetical target for the derivatives of this compound.[6]
Proposed Derivatization Workflow
The following diagram illustrates a proposed workflow for the synthesis and screening of a library of this compound derivatives.
Caption: Proposed workflow for the synthesis and screening of this compound derivatives.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical Minimum Inhibitory Concentration (MIC) data for a series of ester and ether derivatives of this compound against common fungal pathogens. This data is for illustrative purposes to demonstrate how results from a screening campaign could be presented.
| Compound ID | R-Group (Ester/Ether) | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) |
| Parent | -H | >64 | >64 | >64 |
| Ester-1 | -COCH₃ | 32 | 64 | 32 |
| Ester-2 | -CO(CH₂)₂CH₃ | 16 | 32 | 16 |
| Ester-3 | -COC₆H₅ | 8 | 16 | 8 |
| Ether-1 | -CH₃ | 32 | 64 | 32 |
| Ether-2 | -CH₂CH₂CH₃ | 16 | 32 | 16 |
| Ether-3 | -CH₂C₆H₅ | 4 | 8 | 4 |
| Control | Fluconazole | 1 | 64 | 4 |
Experimental Protocols
Protocol 1: General Procedure for Esterification of this compound
This protocol describes a general method for the synthesis of ester derivatives of this compound using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester derivative.
Protocol 2: General Procedure for Etherification of this compound (Williamson Ether Synthesis)
This protocol outlines a general method for the synthesis of ether derivatives.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ether derivative.
Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.[7][8][9]
Materials:
-
Test compounds (derivatives of this compound)
-
Positive control antifungal (e.g., Fluconazole)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35 °C)
Procedure:
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35 °C for 24-48 hours.
-
Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Preparation of Drug Dilutions:
-
Prepare stock solutions of the test compounds and the positive control in DMSO.
-
Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium in a separate 96-well plate to create a range of concentrations.
-
-
Assay Procedure:
-
Add 100 µL of the appropriate drug dilution to the wells of a sterile 96-well microtiter plate.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
Seal the plate and incubate at 35 °C for 24-48 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control.
-
Hypothesized Mechanism of Action
Many antifungal drugs that contain a substituted phenyl group, such as the azoles, function by inhibiting the enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[6] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and ultimately, cell death. It is hypothesized that active derivatives of this compound may act through a similar mechanism.
Caption: Hypothesized inhibition of the ergosterol biosynthesis pathway by this compound derivatives.
Conclusion
This compound is a versatile starting material for the generation of a library of novel compounds for drug discovery. The derivatization strategies and screening protocols outlined in this application note provide a clear path for the identification and characterization of new molecules with potential therapeutic applications, particularly in the area of antifungal research. The structure-activity relationships derived from such a library can guide further lead optimization efforts to develop potent and selective drug candidates.
References
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. journals.asm.org [journals.asm.org]
protocol for the purification of 2-(2,3-Difluorophenyl)ethanol by column chromatography
Topic: Protocol for the Purification of 2-(2,3-Difluorophenyl)ethanol by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a fluorinated aromatic alcohol with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The introduction of fluorine atoms can significantly alter the pharmacokinetic and physicochemical properties of molecules, making this compound a valuable building block in drug discovery. Following its synthesis, purification is a critical step to remove unreacted starting materials, by-products, and other impurities. This document provides a detailed protocol for the purification of this compound using normal-phase column chromatography on silica gel.
Overview of the Purification Strategy
The purification strategy is based on normal-phase column chromatography, which separates compounds based on their polarity. A polar stationary phase (silica gel) is used in conjunction with a non-polar mobile phase. Less polar compounds travel faster through the column, while more polar compounds are retained longer. This compound, being a moderately polar alcohol, can be effectively separated from less polar impurities (e.g., residual starting materials from some synthetic routes) and more polar impurities (e.g., certain by-products). The selection of an appropriate mobile phase, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is crucial for achieving good separation.
Physicochemical Properties and Potential Impurities
A summary of the physicochemical properties of this compound and its common precursors, which may be present as impurities, is provided in the table below. Understanding these properties is essential for developing an effective purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity | Potential Role |
| This compound | C₈H₈F₂O | 158.15 | Not readily available | Moderate | Product |
| 2,3-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | 64-65 °C @ 17 mmHg[1][2][3] | Moderate | Starting Material |
| 2,3-Difluorophenylacetic acid | C₈H₆F₂O₂ | 172.13 | Not readily available | High | Starting Material |
Potential Impurities: The nature of impurities largely depends on the synthetic route employed. Common synthetic pathways to this compound involve the reduction of 2,3-difluorobenzaldehyde or 2,3-difluorophenylacetic acid.
-
From the reduction of 2,3-difluorobenzaldehyde: Unreacted 2,3-difluorobenzaldehyde may be a key impurity.
-
From the reduction of 2,3-difluorophenylacetic acid: Unreacted 2,3-difluorophenylacetic acid would be a more polar impurity. The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) can sometimes lead to the formation of by-products through over-reduction or side reactions.[4][5][6]
Experimental Protocol: Column Chromatography
This protocol outlines the steps for the purification of this compound on a laboratory scale.
4.1. Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Separatory funnel (for gradient elution)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Fume hood
4.2. Procedure
Step 1: Thin Layer Chromatography (TLC) Analysis of Crude Product
-
Prepare a developing solvent mixture of hexane and ethyl acetate. A starting ratio of 4:1 (v/v) is recommended.
-
Dissolve a small amount of the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude product onto a TLC plate.
-
Develop the TLC plate in the prepared developing chamber.
-
Visualize the separated spots under a UV lamp and/or by staining with potassium permanganate.
-
The desired product, this compound, is expected to be more polar than non-polar impurities and less polar than highly polar impurities like carboxylic acids. Adjust the hexane:ethyl acetate ratio to achieve an Rf value of approximately 0.2-0.4 for the product spot to ensure good separation on the column. An increase in the proportion of ethyl acetate will increase the Rf values.
Step 2: Column Packing
-
Securely clamp the chromatography column in a vertical position inside a fume hood.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Drain the solvent until the solvent level is just above the sand layer.
Step 3: Sample Loading
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility.
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample has fully entered the silica gel.
-
Gently add a small amount of the mobile phase to wash the sides of the column and allow it to enter the silica gel.
Step 4: Elution and Fraction Collection
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column, collecting fractions in appropriately sized test tubes or flasks.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (i.e., increasing the proportion of ethyl acetate) to elute more polar compounds.
Step 5: Product Isolation
-
Combine the fractions containing the pure this compound as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR, GC, or HPLC.
Chromatography Parameters Summary
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (start with 9:1 to 4:1 v/v) |
| Elution Mode | Isocratic or Gradient |
| TLC Monitoring | UV (254 nm) and/or Potassium Permanganate stain |
| Target Rf (TLC) | 0.2 - 0.4 |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the purification protocol.
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No separation of spots on TLC | The mobile phase is too polar or not polar enough. | If spots remain at the baseline, increase the polarity (more ethyl acetate). If spots run with the solvent front, decrease the polarity (more hexane). |
| Product elutes too quickly or too slowly | The mobile phase composition is not optimal for the column. | Adjust the mobile phase polarity based on TLC results. A slower elution can be achieved with a less polar mobile phase, while a faster elution requires a more polar mobile phase. |
| Poor separation on the column (band broadening) | Improper column packing, overloading the column, or sample dissolved in too strong a solvent. | Ensure the column is packed evenly without air bubbles. Reduce the amount of crude product loaded. Dissolve the sample in the weakest possible solvent (ideally the mobile phase). |
| Cracking of the silica gel bed | The column ran dry, or there were significant temperature fluctuations. | Always keep the solvent level above the silica gel bed. Perform the chromatography at a stable ambient temperature. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hexane and ethyl acetate are flammable. Avoid open flames and sources of ignition.
-
Handle silica gel with care, as fine particles can be a respiratory irritant.
-
Dispose of all chemical waste according to institutional guidelines.
References
- 1. 2,3-ジフルオロベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,3-Difluorobenzaldehyde | 2646-91-5 [chemicalbook.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-(2,3-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,3-Difluorophenyl)ethanol is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This application note provides a detailed, robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of this compound and for the separation of its potential process-related impurities and degradation products.
Principle
The method utilizes reversed-phase HPLC with a C18 stationary phase and gradient elution to separate this compound from its potential impurities. The separation is based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase and the polar mobile phase. Detection is performed using a UV detector at a wavelength where the difluorophenyl chromophore exhibits significant absorbance. The method is designed to be stability-indicating, meaning it can resolve the main component from its degradation products formed under various stress conditions.
Potential Impurities and Degradation Products
A thorough analysis of potential impurities is crucial for developing a specific and robust purity method. Based on common synthetic routes for similar fluorinated aromatic compounds and general degradation pathways for phenylethanol derivatives, the following potential impurities have been identified:
Process-Related Impurities:
-
Impurity A: 1,2-Difluorobenzene: A likely starting material for the synthesis.
-
Impurity B: 2-(2,4-Difluorophenyl)ethanol: A potential isomeric impurity arising from the use of non-isomerically pure starting materials.
-
Impurity C: 2-(3,4-Difluorophenyl)ethanol: Another potential isomeric impurity.
-
Impurity D: 2,3-Difluorobenzaldehyde: A potential precursor or a byproduct of an incomplete reduction step.
-
Impurity E: 2,3-Difluorophenylacetic acid: A potential byproduct from over-oxidation of intermediates.
Degradation Products:
-
Impurity F: 2,3-Difluorophenylacetaldehyde: The primary oxidation product of this compound.
-
Impurity G: 2,3-Difluorophenylacetic acid: The further oxidation product of Impurity F.
Experimental Protocol
Instrumentation and Consumables
-
HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, methanol, and water.
-
Reagent grade phosphoric acid.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 1: Optimized HPLC Conditions.
Table 2: Gradient Elution Program.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 30 | 70 |
| 25 | 30 | 70 |
| 28 | 70 | 30 |
| 30 | 70 | 30 |
Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio is used as the diluent.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability
To ensure the validity of the analytical results, system suitability tests must be performed before the analysis of any samples. The acceptance criteria are based on the recommendations of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | Not more than 2.0 for the this compound peak. |
| Theoretical Plates (N) | Not less than 2000 for the this compound peak. |
| Relative Standard Deviation (RSD) of Peak Area | Not more than 2.0% for six replicate injections of the standard solution. |
| Resolution (Rs) | Resolution between the this compound peak and the closest eluting impurity peak should be not less than 1.5. |
Table 3: System Suitability Criteria.
Data Presentation
The following table summarizes the expected relative retention times (RRT) and response factors (RRF) for the potential impurities relative to this compound. These values should be experimentally determined during method validation.
| Impurity | Name | Expected RRT | RRF (at 265 nm) |
| A | 1,2-Difluorobenzene | ~0.85 | To be determined |
| B | 2-(2,4-Difluorophenyl)ethanol | ~0.95 | To be determined |
| C | 2-(3,4-Difluorophenyl)ethanol | ~0.98 | To be determined |
| - | This compound | 1.00 | 1.00 |
| D | 2,3-Difluorobenzaldehyde | ~1.10 | To be determined |
| F | 2,3-Difluorophenylacetaldehyde | ~1.15 | To be determined |
| E, G | 2,3-Difluorophenylacetic acid | ~1.25 | To be determined |
Table 4: Expected Relative Retention Times and Response Factors of Potential Impurities.
Visualization of the Experimental Workflow
The logical flow of the purity analysis method is depicted in the following diagram.
Caption: Workflow for the HPLC purity analysis of this compound.
Forced Degradation Study Protocol
To establish the stability-indicating nature of the method, a forced degradation study should be performed on the this compound sample.
Preparation of Stressed Samples
-
Acid Degradation: Dissolve 25 mg of the sample in 5 mL of diluent and add 5 mL of 0.1 N HCl. Heat at 60 °C for 4 hours. Cool and neutralize with 0.1 N NaOH, then dilute to 50 mL with diluent.
-
Base Degradation: Dissolve 25 mg of the sample in 5 mL of diluent and add 5 mL of 0.1 N NaOH. Heat at 60 °C for 2 hours. Cool and neutralize with 0.1 N HCl, then dilute to 50 mL with diluent.
-
Oxidative Degradation: Dissolve 25 mg of the sample in 50 mL of 3% hydrogen peroxide solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep about 25 mg of the solid sample in an oven at 105 °C for 48 hours. Then, dissolve in 50 mL of diluent.
-
Photolytic Degradation: Expose about 25 mg of the solid sample to UV light (254 nm) for 24 hours. Then, dissolve in 50 mL of diluent.
Analysis of Stressed Samples
Analyze the stressed samples using the HPLC method described above. The peak purity of the main component should be checked using a PDA detector to ensure that no co-eluting peaks are present.
Conclusion
The described HPLC method is suitable for the routine purity analysis of this compound. The method is specific, stability-indicating, and can be used to quantify both process-related impurities and degradation products. Adherence to the system suitability criteria will ensure the generation of reliable and accurate data for quality control and regulatory purposes.
Caption: Potential synthesis and degradation pathways for this compound.
References
Large-Scale Synthesis of 2-(2,3-Difluorophenyl)ethanol: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction:
2-(2,3-Difluorophenyl)ethanol is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. Its difluorinated phenyl ring imparts unique electronic properties and metabolic stability, making it a valuable intermediate for drug discovery and development. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on a robust and scalable reduction of 2,3-difluorophenylacetic acid.
Application Notes
This compound serves as a crucial precursor in the development of a wide range of biologically active molecules. The presence of the 2,3-difluoro substitution pattern on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This moiety is often incorporated to enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity, which can aid in cell membrane permeability.
Key Applications:
-
Pharmaceutical Intermediates: Used in the synthesis of active pharmaceutical ingredients (APIs) for a variety of therapeutic areas, including oncology, inflammation, and neurology.
-
Agrochemicals: Incorporated into novel pesticides and herbicides.
-
Materials Science: Utilized in the development of specialized polymers and liquid crystals.
Synthetic Workflow Overview
The recommended large-scale synthesis of this compound proceeds via the reduction of commercially available 2,3-Difluorophenylacetic acid. Among various reducing agents, borane complexes such as Borane-Tetrahydrofuran (BH3-THF) or Borane-Dimethyl Sulfide (BMS) are preferred for industrial applications due to their selectivity, high yields, and manageable safety profiles.
Caption: Synthetic workflow for the large-scale production of this compound.
Experimental Protocols
1. Large-Scale Reduction of 2,3-Difluorophenylacetic Acid
This protocol describes a scalable procedure for the reduction of 2,3-Difluorophenylacetic acid to this compound using Borane-Dimethyl Sulfide (BMS) complex.
Materials and Equipment:
-
2,3-Difluorophenylacetic acid (≥98% purity)
-
Borane-Dimethyl Sulfide (BMS) complex (typically 10 M solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated Sodium Chloride solution)
-
Anhydrous Magnesium Sulfate
-
A suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a condenser.
-
Addition funnel
-
Distillation apparatus
Safety Precautions:
-
Borane-Dimethyl Sulfide is a corrosive, flammable, and moisture-sensitive reagent that releases flammable gases upon contact with water. All operations should be conducted in a well-ventilated fume hood or a controlled reactor environment under an inert nitrogen atmosphere.
-
Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemically resistant gloves, must be worn.
-
An emergency shower and eyewash station should be readily accessible.
-
The quenching of excess borane with methanol is an exothermic reaction and will release hydrogen gas. The addition of methanol should be slow and controlled, with adequate venting.
Procedure:
-
Reactor Setup: The reactor is thoroughly dried and purged with nitrogen.
-
Charging the Reactor: Charge the reactor with 2,3-Difluorophenylacetic acid (1.0 eq).
-
Solvent Addition: Add anhydrous THF (5-10 L per kg of acid) to the reactor. Stir the mixture to dissolve the acid.
-
Cooling: Cool the solution to 0-5 °C using a suitable cooling bath.
-
Addition of BMS: Slowly add the Borane-Dimethyl Sulfide complex (approximately 1.0-1.2 eq) to the stirred solution via an addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Slowly and carefully add methanol (2-3 L per kg of acid) to quench the excess borane. Vigorous gas evolution (hydrogen) will be observed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF and methanol.
-
Aqueous Work-up: To the residue, add a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 5 L per kg of starting acid).
-
Washing: Combine the organic extracts and wash with brine (2 x 3 L per kg of starting acid).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
2. Purification by Distillation
The crude this compound is purified by vacuum distillation.
Procedure:
-
Set up a distillation apparatus suitable for vacuum operation.
-
Transfer the crude product to the distillation flask.
-
Apply vacuum and gently heat the flask.
-
Collect the fraction corresponding to the boiling point of this compound.
Data Presentation
The following table summarizes the expected quantitative data for the large-scale synthesis based on analogous procedures and typical industrial yields for similar transformations.
| Parameter | Value |
| Starting Material | 2,3-Difluorophenylacetic Acid |
| Reducing Agent | Borane-Dimethyl Sulfide (BMS) |
| Molar Ratio (Acid:BMS) | 1 : 1.1 |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 85 - 95% |
| Purity (after distillation) | >98% |
Logical Relationship Diagram
The following diagram illustrates the logical steps and considerations for the large-scale synthesis process.
Caption: Logical flow of operations for the synthesis of this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,3-Difluorophenyl)ethanol
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2,3-Difluorophenyl)ethanol. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The primary synthetic routes to this compound include:
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Reduction of 2,3-Difluorophenylacetic Acid or its Esters: This is a common and effective method, utilizing reducing agents like lithium aluminum hydride (LiAlH₄) to convert the carboxylic acid or ester to the corresponding alcohol.
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Grignard Reaction: This involves the reaction of a 2,3-difluorophenylmagnesium halide with an appropriate electrophile such as ethylene oxide. Careful control of reaction conditions is crucial to maximize yield and minimize side reactions.[1][2]
-
Reduction of 2,3-Difluorophenylacetaldehyde: If the corresponding aldehyde is available, it can be readily reduced to the desired alcohol using mild reducing agents like sodium borohydride (NaBH₄).
Q2: What are the critical parameters to control for a high-yield synthesis?
A2: To achieve a high yield of this compound, it is essential to control the following parameters:
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Anhydrous Conditions: For reactions involving organometallic reagents like Grignard reagents or hydrides, strictly anhydrous (water-free) conditions are paramount to prevent quenching of the reagent.[3]
-
Reaction Temperature: Temperature control is critical to minimize side reactions. For instance, Grignard reactions are often initiated at low temperatures to control the exothermic reaction and then warmed to ensure completion.[2]
-
Purity of Starting Materials: Impurities in the starting materials can lead to the formation of byproducts and lower the overall yield.
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Inert Atmosphere: Reactions sensitive to oxygen should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of reagents.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction: Insufficient reaction time or temperature. - Degradation of product: Harsh work-up conditions or prolonged reaction times at high temperatures. - Moisture contamination: Quenching of moisture-sensitive reagents (e.g., Grignard reagent, LiAlH₄).[2] - Side reactions: Formation of byproducts such as Wurtz coupling products in Grignard synthesis.[1] | - Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the reaction time and temperature. - Use a gentle aqueous work-up. - Ensure all glassware is flame-dried and solvents are anhydrous.[3] - Perform the reaction under an inert atmosphere.[1] - For Grignard reactions, add the halide dropwise to the magnesium turnings to maintain a low concentration and minimize coupling.[2] |
| Formation of Impurities | - Over-reduction or side reactions: Using a too powerful reducing agent or inappropriate reaction conditions. - Homocoupling of Grignard reagent: This is a common side reaction in Grignard synthesis.[1] - Reaction with solvent: Protic solvents like ethanol can react with organometallic reagents.[4] | - Select a reducing agent with appropriate reactivity for the functional group being reduced. - Control the stoichiometry of the reagents carefully. - Maintain a low reaction temperature to improve selectivity.[2] - Use ethereal solvents like diethyl ether or THF for Grignard reactions.[3] |
| Reaction Fails to Initiate | - Inactive magnesium: The surface of the magnesium turnings may be oxidized. - Poor quality starting materials: The presence of inhibitors or impurities in the starting halide. | - Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.[2] - Use fresh, high-purity magnesium. - Ensure the purity of the starting 2,3-difluorobromobenzene or other halide. |
Quantitative Data Summary
| Synthetic Route | Reagents | Solvent | Temperature | Typical Yield | Reference |
| Reduction of Ester | Lithium aluminum hydride | THF, Diethyl ether | -10 to 0 °C | High | [5] |
| Grignard Reaction | Magnesium, Ethylene Oxide | Diethyl ether, THF | 0 °C to reflux | 60-80% | [2] |
| Reduction of Aldehyde | Sodium borohydride | Methanol, Ethanol | 0 °C to room temp | >90% | [6] |
Note: The yields are approximate and can vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 2,3-Difluorophenylacetic Acid
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of Acid: Cool the suspension to 0 °C in an ice bath. Dissolve 2,3-difluorophenylacetic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water.
-
Work-up: Filter the resulting aluminum salts and wash them thoroughly with THF. Combine the filtrate and the washings, and remove the solvent under reduced pressure.
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Purification: Dissolve the residue in diethyl ether, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis.
References
minimizing byproduct formation in the synthesis of 2-(2,3-Difluorophenyl)ethanol
Welcome to the technical support center for the synthesis of 2-(2,3-Difluorophenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation during their experiments.
Troubleshooting Guides & FAQs
This section addresses specific challenges you may encounter during the synthesis of this compound, providing actionable solutions to improve yield and purity.
Synthesis via Reduction of 2,3-Difluorophenylacetic Acid or its Derivatives
The reduction of 2,3-difluorophenylacetic acid or its corresponding acyl chloride or ester is a common route to this compound. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.
Q1: My reaction is incomplete, and I have a significant amount of unreacted starting material (2,3-difluorophenylacetic acid). What could be the cause?
A1: Incomplete reduction of a carboxylic acid is often due to insufficient reducing agent or the deactivation of the reducing agent.
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Insufficient LiAlH4: Carboxylic acid reduction requires two equivalents of hydride. The first equivalent deprotonates the acidic proton of the carboxylic acid to form a lithium carboxylate salt and hydrogen gas. The subsequent equivalents then reduce the carboxylate to the primary alcohol. Ensure you are using a sufficient molar excess of LiAlH4.
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Reagent Deactivation: Lithium aluminum hydride reacts violently with protic solvents like water and alcohols. Any moisture in your reaction solvent (e.g., THF, diethyl ether) or on your glassware will consume the LiAlH4, rendering it unavailable for the reduction. Ensure all glassware is thoroughly dried, and use anhydrous solvents.
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Low Reaction Temperature: While the reaction is typically exothermic, very low temperatures can slow down the reaction rate, leading to incomplete conversion within a standard reaction time.
Troubleshooting Steps:
-
Verify Stoichiometry: Double-check your calculations for the molar ratio of LiAlH4 to the starting material. A common practice is to use 1.5 to 2.0 equivalents of LiAlH4.
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Ensure Anhydrous Conditions: Use freshly distilled anhydrous solvents. Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon) before use.
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Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction stalls, consider a slight increase in temperature or adding an additional portion of LiAlH4.
Q2: I am observing the formation of 2,3-difluorobenzaldehyde as a byproduct. How can I prevent this?
A2: The formation of the aldehyde intermediate suggests that the reduction has halted at the aldehyde stage.
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Insufficient Reducing Agent: As with incomplete reaction, an inadequate amount of LiAlH4 may not be sufficient to reduce the initially formed aldehyde to the alcohol.
-
"Inverse Addition": If you are adding the LiAlH4 solution to the carboxylic acid solution (inverse addition), the reducing agent is never in excess, which can sometimes favor the formation of the aldehyde.
Troubleshooting Steps:
-
"Normal Addition": Add the solution of your 2,3-difluorophenylacetic acid (or its derivative) slowly to a stirred suspension of excess LiAlH4 in your anhydrous solvent. This ensures that the reducing agent is always in excess, promoting the complete reduction to the alcohol.
-
Temperature Control: Perform the addition at a low temperature (e.g., 0 °C) to control the exothermic reaction, and then allow the reaction to warm to room temperature to ensure completion.
Synthesis via Reduction of 2,3-Difluorobenzaldehyde
The reduction of 2,3-difluorobenzaldehyde is another viable pathway, often employing a milder reducing agent like sodium borohydride (NaBH4).
Q3: My reduction of 2,3-difluorobenzaldehyde is slow or incomplete.
A3: While NaBH4 is a milder reducing agent, it is generally effective for aldehyde reductions. Sluggish reactions can result from:
-
Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol are commonly used and generally facilitate the reaction.
-
Low Temperature: Very low temperatures can significantly decrease the reaction rate.
Troubleshooting Steps:
-
Optimize Solvent: If using an aprotic solvent like THF, consider switching to or adding a protic solvent such as methanol or ethanol.
-
Adjust Temperature: Most NaBH4 reductions proceed well at room temperature. If the reaction is slow, gentle warming might be necessary, but be cautious of potential side reactions.
Synthesis via Grignard Reaction
A Grignard reaction involving the addition of a 2,3-difluorobenzylmagnesium halide to formaldehyde is a potential synthetic route.
Q4: I am getting a low yield of the desired this compound and a significant amount of a high-boiling byproduct.
A4: This is a classic sign of Wurtz coupling, a common side reaction in the formation of Grignard reagents. The Grignard reagent (2,3-difluorobenzylmagnesium halide) can react with the starting material (2,3-difluorobenzyl halide) to form 1,2-bis(2,3-difluorophenyl)ethane.
Troubleshooting Steps:
-
Slow Addition: Add the 2,3-difluorobenzyl halide solution very slowly to the magnesium turnings. This maintains a low concentration of the halide in the reaction mixture, minimizing the Wurtz coupling.
-
Dilution: Conduct the reaction under dilute conditions.
-
Activation of Magnesium: Ensure the magnesium turnings are fresh and activated. Crushing the magnesium turnings in situ or adding a small crystal of iodine can help initiate the Grignard reagent formation.
Q5: My Grignard reaction did not initiate, or the yield is very low, and I isolated 2,3-difluorotoluene.
A5: Grignard reagents are extremely strong bases and will react with any acidic protons, including water.
-
Presence of Water: Moisture in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms, leading to the formation of the corresponding alkane (in this case, 2,3-difluorotoluene).
Troubleshooting Steps:
-
Strict Anhydrous Conditions: As with LiAlH4 reactions, all glassware must be oven-dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere.
-
Dry Starting Materials: Ensure your 2,3-difluorobenzyl halide and formaldehyde source are dry.
Data Presentation
The following tables summarize the impact of key reaction parameters on the synthesis of this compound. Note that the data is compiled from general principles of similar reactions and should be used as a guideline for optimization.
Table 1: Reduction of 2,3-Difluorophenylacetic Acid with LiAlH4
| Parameter | Condition | Expected Outcome on Main Product Yield | Potential Byproduct Formation |
| LiAlH4 Stoichiometry | < 1.5 equivalents | Low | High levels of unreacted starting material and 2,3-difluorobenzaldehyde. |
| 1.5 - 2.0 equivalents | Optimal | Minimized byproducts. | |
| > 2.5 equivalents | High | Potential for over-reduction to 2-(2,3-difluorophenyl)ethane, especially with prolonged reaction times or elevated temperatures. | |
| Reaction Temperature | 0 °C to Room Temp | Good control, high yield | Minimal side reactions. |
| Reflux | Faster reaction, but increased risk | Increased risk of over-reduction and other side reactions. | |
| Solvent Purity | Anhydrous | High | Minimal quenching of LiAlH4. |
| Traces of water | Low | Formation of 2,3-difluorotoluene due to quenching. |
Table 2: Grignard Synthesis with 2,3-Difluorobenzyl Halide and Formaldehyde
| Parameter | Condition | Expected Outcome on Main Product Yield | Potential Byproduct Formation |
| Addition Rate of Halide | Rapid | Low | High levels of 1,2-bis(2,3-difluorophenyl)ethane (Wurtz coupling). |
| Slow (dropwise) | High | Minimized Wurtz coupling. | |
| Reaction Concentration | Concentrated | Lower | Increased Wurtz coupling. |
| Dilute | Higher | Decreased Wurtz coupling. | |
| Atmosphere/Solvent | Anhydrous/Inert | High | Minimal quenching of Grignard reagent. |
| Presence of Moisture | Very Low | High levels of 2,3-difluorotoluene. |
Experimental Protocols
Protocol 1: Reduction of 2,3-Difluorophenylacetic Acid using LiAlH4
This protocol describes a standard procedure for the reduction of 2,3-difluorophenylacetic acid to this compound.
Materials:
-
2,3-Difluorophenylacetic acid
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium sulfate (Na2SO4) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Under an inert atmosphere (N2 or Ar), carefully add a calculated amount of LiAlH4 (1.5 - 2.0 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Add anhydrous THF to the flask to create a suspension of LiAlH4.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 2,3-difluorophenylacetic acid (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add the 2,3-difluorophenylacetic acid solution dropwise to the stirred LiAlH4 suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction by the slow, dropwise addition of water, followed by 1 M HCl, until the grey precipitate turns white and the bubbling ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with saturated Na2SO4 solution, and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Protocol 2: Purification by Recrystallization
If the crude product is a solid, recrystallization can be an effective purification method.
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., toluene, ethanol).
-
If the solution is colored, you may add a small amount of activated carbon and heat for a few minutes.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Visualizations
The following diagrams illustrate the key workflows and reaction pathways discussed.
Caption: Workflow for the synthesis of this compound via reduction.
Caption: Byproduct formation pathways in the reduction synthesis.
Caption: Byproduct formation in the Grignard synthesis pathway.
Technical Support Center: Grignard Reactions with Difluorinated Aromatic Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions of difluorinated aromatic compounds.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and use of Grignard reagents from difluorinated aromatic halides.
FAQ 1: My Grignard reaction with a difluorinated aromatic halide fails to initiate. What are the common causes and how can I resolve this?
Answer:
Failure to initiate is the most common hurdle in Grignard reactions, especially with electron-rich and less reactive aryl halides like difluorinated aromatic compounds. The primary reasons are the resilient magnesium oxide (MgO) layer on the magnesium surface and the presence of trace moisture.
Troubleshooting Steps:
-
Magnesium Activation: The passivating MgO layer must be removed to expose a fresh, reactive magnesium surface. Several methods can be employed:
-
Mechanical Activation: Vigorously stir or grind the magnesium turnings under an inert atmosphere before adding the solvent. This helps to break the oxide layer.
-
Chemical Activation:
-
Iodine: Add a small crystal of iodine to the magnesium suspension. The disappearance of the purple/brown color of iodine is an indicator of activation.
-
1,2-Dibromoethane (DBE): A few drops of DBE can be added to the magnesium suspension. The observation of ethylene gas bubbling indicates the activation of magnesium.
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Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can help initiate the reaction.
-
-
-
Strictly Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.
-
Glassware: All glassware should be rigorously dried, either by flame-drying under vacuum or oven-drying overnight, and then cooled under an inert atmosphere (Argon or Nitrogen).
-
Solvents: Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF). THF is often preferred for aryl Grignard reagents due to its higher solvating power.[1]
-
Reagents: Ensure the difluorinated aromatic halide is free of water.
-
-
Initiation Techniques:
-
Concentrated Starting Block: Add a small portion of the difluorinated aromatic halide solution to the activated magnesium and gently warm the mixture. Once the reaction initiates (indicated by gentle refluxing or a color change), the remaining halide solution can be added dropwise.
-
Sonication: Using an ultrasonic bath can help to clean the magnesium surface and promote initiation.
-
FAQ 2: I am observing a low yield of my desired product. What are the likely side reactions and how can I minimize them?
Answer:
Low yields are often attributed to side reactions that consume the Grignard reagent or the starting material. The most prevalent side reaction is Wurtz coupling.
Key Side Reactions and Mitigation Strategies:
-
Wurtz Coupling: The formed Grignard reagent can react with the unreacted difluorinated aromatic halide to form a symmetrical biaryl compound (Ar-Ar). This is especially problematic at higher temperatures and concentrations.[2]
-
Slow Addition: Add the difluorinated aromatic halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing the Wurtz coupling reaction.[3]
-
Temperature Control: The reaction is exothermic. Maintain a gentle reflux and use a cooling bath if necessary to prevent overheating, which favors the Wurtz reaction.[3]
-
-
Homocoupling: The Grignard reagent can couple with itself, though this is less common than Wurtz coupling.
-
Reaction with Protic Impurities: As mentioned in FAQ 1, any moisture or other protic impurities will quench the Grignard reagent, reducing the yield.
FAQ 3: I am using a difluorinated aromatic compound with multiple halogen atoms (e.g., 1-bromo-2,4-difluorobenzene). How can I control the regioselectivity of the Grignard formation?
Answer:
The regioselectivity of Grignard reagent formation in polyhalogenated aromatic compounds is determined by the relative reactivity of the carbon-halogen bonds. The general order of reactivity is C-I > C-Br > C-Cl >> C-F.[4]
-
Selective Grignard Formation: In a compound like 1-bromo-2,4-difluorobenzene, the Grignard reagent will preferentially form at the more reactive carbon-bromine bond, leaving the carbon-fluorine bonds intact. This allows for selective functionalization at the bromine-substituted position.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues during Grignard reactions with difluorinated aromatic compounds.
Caption: Troubleshooting workflow for Grignard reactions.
Quantitative Data Summary
The yield of Grignard reactions with difluorinated aromatic compounds is highly dependent on the substrate, reaction conditions, and the electrophile used. The following tables provide a summary of reported yields under various conditions.
Table 1: Comparison of Grignard Reaction Yields for Different Difluorinated Aromatic Halides
| Difluorinated Aromatic Halide | Electrophile | Solvent | Catalyst/Activator | Temperature (°C) | Yield (%) | Reference |
| 1-Bromo-3,4-difluorobenzene | N,N-Dimethylformamide (DMF) | THF | Isopropylmagnesium chloride (Grignard Exchange) | 0-10 | 86 | [5] |
| 1-Bromo-2,4-difluorobenzene | Dihaloacetone | Diethyl ether or THF | n-Butyl lithium | Not Specified | High | [6] |
| 1-Chloro-2-fluorobenzene | 2-Mesitylmagnesium bromide | THF | Pd(OAc)₂ | Room Temp | 75 | [7] |
| 1,2-Dichlorobenzene | 2-Mesitylmagnesium bromide | THF | Pd(OAc)₂ | Room Temp | 85 | [7] |
| 1,2-Dibromobenzene | 2-Mesitylmagnesium bromide | THF | Pd(OAc)₂ | Room Temp | 95 | [7] |
Table 2: Influence of Magnesium Activation Method on Grignard Reagent Formation
| Activation Method | Principle | Advantages | Disadvantages |
| Iodine | Etches the magnesium oxide layer. | Simple and effective for many substrates.[3] | Can sometimes lead to iodinated byproducts. |
| 1,2-Dibromoethane (DBE) | Reacts with magnesium to expose a fresh surface. | Highly effective for initiating stubborn reactions. | Introduces a reactive species that is consumed. |
| Mechanical Stirring/Grinding | Physically breaks the oxide layer. | Avoids the use of chemical activators. | May not be sufficient for very unreactive halides. |
| Rieke Magnesium | Highly reactive magnesium powder prepared by reduction of MgCl₂. | Very effective for unreactive halides. | Requires separate preparation of the activated magnesium. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving Grignard reactions with difluorinated aromatic compounds.
Protocol 1: General Procedure for the Preparation of a Difluorophenylmagnesium Bromide Reagent
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Difluorinated aromatic bromide (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (catalytic amount)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet.
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware under a positive pressure of an inert gas (argon or nitrogen).
-
Magnesium Activation: Place the magnesium turnings and a small iodine crystal in the reaction flask.
-
Solvent Addition: Add enough anhydrous solvent to cover the magnesium.
-
Initiation: Prepare a solution of the difluorinated aromatic bromide in the anhydrous solvent in the dropping funnel. Add a small portion of this solution to the magnesium suspension. Gentle warming may be applied to initiate the reaction. The disappearance of the iodine color and the onset of gentle reflux indicate initiation.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should appear cloudy and grayish-brown.
Protocol 2: Synthesis of 3,4-Difluorobenzaldehyde via Grignard Exchange Reaction
This protocol is adapted from a patented procedure and offers a high-yield route to 3,4-difluorobenzaldehyde.[5]
Materials:
-
3,4-Difluorobromobenzene
-
Isopropylmagnesium chloride solution in THF
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous THF
Procedure:
-
Grignard Exchange: In a flame-dried reaction vessel under an inert atmosphere, cool a solution of isopropylmagnesium chloride in THF to 0-10 °C.
-
Slowly add a solution of 3,4-difluorobromobenzene in anhydrous THF to the Grignard reagent solution, maintaining the temperature between 0-10 °C.
-
After the addition is complete, allow the reaction to stir at this temperature until the exchange is complete (monitoring by TLC or GC is recommended).
-
Formylation: Cool the resulting 3,4-difluorophenylmagnesium bromide solution to 0-10 °C.
-
Slowly add a solution of anhydrous DMF in THF dropwise, maintaining the temperature below 15 °C.
-
Workup: After the reaction is complete, quench the reaction by the slow addition of water.
-
Acidify the mixture with aqueous HCl and extract the product with an organic solvent (e.g., diethyl ether).
-
The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and subsequent reaction of a Grignard reagent.
Caption: General experimental workflow for a Grignard reaction.
References
- 1. chembk.com [chembk.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde - Google Patents [patents.google.com]
- 6. 3,4-ジフルオロフェニルマグネシウムブロミド 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 7. Pd(OAc)2-catalyzed domino reactions of 1,2-dihaloarenes and 2-haloaryl arenesulfonates with Grignard reagents: efficient synthesis of substituted fluorenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(2,3-Difluorophenyl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2-(2,3-Difluorophenyl)ethanol. Below you will find information to address common impurities and purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound has a low pH and a faint acidic smell. What is the likely impurity?
A1: The most probable impurity is unreacted starting material, 2,3-difluorophenylacetic acid. This is a common impurity if the synthesis involves the reduction of this carboxylic acid.
Q2: How can I remove acidic impurities like 2,3-difluorophenylacetic acid from my product?
A2: An acid-base extraction is a highly effective method.[1][2][3][4] By dissolving your crude product in an organic solvent and washing it with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), the acidic impurity will be converted to its salt form and move into the aqueous layer, leaving your desired alcohol in the organic layer.[2][4]
Q3: I performed a distillation, but the purity of my this compound did not significantly improve. What could be the issue?
A3: This can occur if the boiling points of your product and the impurity are very close. Simple distillation is most effective when there is a significant difference in boiling points.[5] For impurities with similar boiling points, fractional distillation or another purification method like column chromatography might be necessary. Also, ensure your distillation is performed under vacuum to lower the boiling point and prevent potential decomposition of the product.
Q4: After recrystallization, I have a low yield of purified this compound. What went wrong?
A4: Low recovery in recrystallization can be due to several factors:
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling.[6]
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals.
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[3]
-
Washing the crystals with a solvent that is too warm: The wash solvent should be ice-cold to minimize redissolving the purified crystals.[6]
Q5: What are potential side products from the synthesis of this compound using a reducing agent like lithium aluminum hydride (LiAlH₄)?
A5: While LiAlH₄ is a powerful reducing agent that typically converts carboxylic acids to primary alcohols with high efficiency, potential side reactions are minimal if the reaction is carried out correctly.[7][8] However, incomplete reaction can leave unreacted starting material. The workup procedure after the reduction is crucial; improper quenching can lead to the formation of aluminum salt byproducts that may need to be removed.[9]
Data on Purification Methods
The following table summarizes typical results that can be expected from various purification methods for crude this compound. The initial purity is assumed to be around 90-95%, with the primary impurity being 2,3-difluorophenylacetic acid.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Acid-Base Extraction | 92 | >98 | ~95 | Highly effective for removing acidic impurities; fast and scalable. | Does not remove non-acidic impurities. |
| Vacuum Distillation | 95 | >99 | ~90 | Effective for removing non-volatile impurities and some closely boiling impurities. | Requires vacuum setup; potential for thermal degradation if not controlled. |
| Recrystallization | 95 | >99.5 | 70-85 | Can achieve very high purity; removes a wide range of impurities. | Lower yield compared to other methods; requires finding a suitable solvent system. |
| Flash Chromatography | 90 | >99.5 | 80-90 | Excellent for separating a mixture of impurities; high purity achievable. | Can be time-consuming and requires more solvent and silica gel. |
Note: The values presented are illustrative and can vary depending on the specific experimental conditions and the nature and amount of impurities.
Experimental Protocols
Acid-Base Extraction for Removal of Acidic Impurities
This protocol is designed to remove 2,3-difluorophenylacetic acid from the crude product.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in a suitable volume of diethyl ether (e.g., 10 mL of ether per 1 g of crude product) in a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The top layer will be the organic phase containing your product, and the bottom will be the aqueous phase containing the deprotonated acidic impurity.
-
Drain the lower aqueous layer into a separate flask.
-
Wash the organic layer with an equal volume of deionized water, shake, and drain the aqueous layer.
-
Wash the organic layer with an equal volume of brine to help remove residual water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the organic layer to dry it. Swirl the flask until the drying agent no longer clumps together.
-
Filter the solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Vacuum Distillation
This protocol is suitable for purifying this compound from non-volatile impurities. The boiling point of this compound is approximately 112-114 °C at 15 mmHg.
Materials:
-
Crude this compound (pre-treated with acid-base extraction if acidic impurities are present)
-
Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)
-
Vacuum pump and vacuum gauge
-
Heating mantle
-
Boiling chips or magnetic stir bar
Procedure:
-
Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed.
-
Connect the apparatus to a vacuum pump.
-
Slowly evacuate the system to the desired pressure (e.g., 15 mmHg).
-
Begin heating the distillation flask gently with the heating mantle.
-
Collect the fraction that distills at the expected boiling point (112-114 °C at 15 mmHg).
-
Continue distillation until most of the product has been collected, then stop heating and slowly release the vacuum.
Recrystallization
The choice of solvent is critical for successful recrystallization. A good starting point for aromatic alcohols is a mixed solvent system, such as ethanol/water or toluene/hexane.
Materials:
-
Crude this compound
-
Recrystallization solvent(s) (e.g., ethanol and water)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (e.g., hot ethanol) to dissolve the solid completely.
-
While the solution is hot, slowly add the "poor" solvent (e.g., hot water) dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent mixture.
-
Dry the crystals under vacuum.
Flash Column Chromatography
This method is effective for separating the product from various impurities.
Materials:
-
Crude this compound
-
Silica gel
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Collection tubes
-
Air or nitrogen source for pressure
Procedure:
-
Prepare a slurry of silica gel in the eluent and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system, applying pressure to achieve a steady flow rate.
-
Collect fractions in separate tubes.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify which ones contain the purified product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: Purification workflow for crude this compound.
Caption: Troubleshooting decision tree for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. attractivejournal.com [attractivejournal.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Workup [chem.rochester.edu]
optimizing reaction conditions for the synthesis of 2-(2,3-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 2-(2,3-Difluorophenyl)ethanol via the reduction of 2,3-difluorophenylacetic acid. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure a successful and optimized synthesis.
Experimental Protocol: Reduction of 2,3-Difluorophenylacetic Acid
This protocol details the reduction of 2,3-difluorophenylacetic acid to this compound using lithium aluminum hydride (LiAlH₄).
Materials and Reagents:
| Reagent/Material | Grade | Supplier Recommendation |
| 2,3-Difluorophenylacetic acid | ≥98% | Sigma-Aldrich, Alfa Aesar |
| Lithium aluminum hydride (LiAlH₄) | 1.0 M solution in THF | Sigma-Aldrich, Acros Organics |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | EMD Millipore |
| Diethyl ether (anhydrous) | ACS Grade | Fisher Scientific |
| Sodium sulfate (anhydrous) | ACS Grade | VWR |
| 2 M Hydrochloric acid (HCl) | Reagent Grade | Standard lab supplier |
| Saturated aqueous sodium chloride (brine) | N/A | Prepared in-house |
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Under an inert atmosphere, a solution of 2,3-difluorophenylacetic acid (1 equivalent) in anhydrous THF is prepared in a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. The flask is cooled to 0 °C in an ice-water bath.
-
Addition of Reducing Agent: A solution of LiAlH₄ in THF (typically 1.0 M) is added dropwise to the stirred solution of the carboxylic acid via the dropping funnel. An excess of LiAlH₄ is generally used.[1] The addition should be slow to control the initial exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, the flask is cooled back to 0 °C. The excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water. This is known as the Fieser workup.[2]
-
Workup: The resulting mixture is stirred at room temperature until a granular precipitate forms. The solid aluminum salts are removed by filtration, and the filter cake is washed thoroughly with THF or diethyl ether.
-
Extraction: The combined organic filtrates are washed with water, 2 M HCl, and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation to obtain the final product in high purity.
Reaction Monitoring Parameters:
| Analytical Method | Mobile Phase/Conditions | Expected Observations |
| TLC (Silica Gel) | Ethyl acetate/Hexane (e.g., 30:70) | Disappearance of the starting material spot and appearance of a new, less polar product spot. |
| GC-MS | Standard capillary column (e.g., DB-5MS) | Disappearance of the peak corresponding to the starting material and appearance of a new peak with the expected mass-to-charge ratio for the product.[3][4] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive LiAlH₄: The reagent is highly sensitive to moisture and can decompose upon improper storage or handling. | - Use a fresh bottle of LiAlH₄ solution or powder.- Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. |
| Insufficient LiAlH₄: An inadequate amount of reducing agent will lead to incomplete conversion. | - Use a sufficient excess of LiAlH₄ (typically 1.5-2.0 equivalents of hydride).[1] | |
| Poor quality starting material: Impurities in the 2,3-difluorophenylacetic acid can interfere with the reaction. | - Check the purity of the starting material by NMR or GC-MS and purify if necessary. | |
| Incomplete Reaction | Insufficient reaction time or temperature: The reduction may be sluggish under certain conditions. | - Increase the reflux time and continue to monitor the reaction by TLC or GC-MS.- Ensure the reaction is heated to the boiling point of the solvent. |
| Formation of a Sticky, Gelatinous Precipitate During Workup | Improper quenching procedure: The order and rate of addition of quenching reagents are crucial for forming a granular, filterable precipitate. | - Strictly follow the Fieser workup procedure: add water, then 15% NaOH, then more water in a specific ratio relative to the amount of LiAlH₄ used.[2]- Stir the mixture vigorously at room temperature for an extended period (e.g., 1-2 hours) to allow the precipitate to granulate. |
| Product Contaminated with Aldehyde Intermediate | This is highly unlikely with LiAlH₄: The intermediate aldehyde is more reactive than the starting carboxylic acid and is immediately reduced to the alcohol.[1][5][6][7][8] If an aldehyde is detected, it may indicate an issue with the starting material or analytical method. | - Re-verify the identity of the impurity by spectroscopic methods (e.g., NMR, IR).- Ensure the starting material is pure carboxylic acid. |
| Difficulty in Isolating the Product | Product is polar and water-soluble: this compound has some water solubility, which can lead to losses during aqueous workup. | - Saturate the aqueous layer with NaCl (brine) before extraction to decrease the solubility of the alcohol.- Increase the number of extractions with an organic solvent (e.g., diethyl ether or ethyl acetate). |
Frequently Asked Questions (FAQs)
Q1: Why is Lithium Aluminum Hydride (LiAlH₄) used for this reduction instead of Sodium Borohydride (NaBH₄)?
A1: LiAlH₄ is a much stronger reducing agent than NaBH₄.[5][9] Carboxylic acids are less electrophilic than aldehydes or ketones and require a potent reducing agent like LiAlH₄ for conversion to primary alcohols.[1][8] NaBH₄ is generally not reactive enough to reduce carboxylic acids.[5][7][8]
Q2: Can I perform this reaction in a different solvent, such as diethyl ether?
A2: While diethyl ether is a common solvent for LiAlH₄ reductions, THF is often preferred due to its higher boiling point, which allows the reaction to be conducted at reflux, potentially increasing the reaction rate.[5] Diethyl ether can also be used, but the reaction may require longer times at its lower reflux temperature.
Q3: Is it possible to stop the reduction at the aldehyde stage?
A3: No, it is not possible to isolate the aldehyde intermediate when reducing a carboxylic acid with LiAlH₄.[1][6][7][8] The initially formed aldehyde is more reactive than the starting carboxylic acid and is immediately reduced to the primary alcohol.[1][5][6][7][8]
Q4: What are the safety precautions I should take when working with LiAlH₄?
A4: LiAlH₄ reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[5][10] All reactions must be carried out under anhydrous conditions and in an inert atmosphere. The quenching process is highly exothermic and must be done slowly and at a low temperature (0 °C). Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the molecule.[11][12][13]
-
GC-MS: To determine the purity and confirm the molecular weight of the product.[3][4]
-
FT-IR Spectroscopy: To observe the disappearance of the carboxylic acid C=O stretch and the appearance of a broad O-H stretch for the alcohol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 2. Workup [chem.rochester.edu]
- 3. mdpi.com [mdpi.com]
- 4. phcogj.com [phcogj.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. orgosolver.com [orgosolver.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. adichemistry.com [adichemistry.com]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. kgroup.du.edu [kgroup.du.edu]
- 13. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Technical Support Center: Purification of Fluorinated Alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of fluorinated alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in fluorinated alcohols?
A1: Common impurities include water, acidic compounds, non-fluorinated alcohol counterparts, and residual reactants or byproducts from synthesis.[1] For example, standard grades of 2,2,2-trifluoroethanol (TFE) can contain up to 0.5% water. In the synthesis of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), impurities can include hexafluoroacetone and hexafluoropropylene.[2]
Q2: Why is removing water from fluorinated alcohols so challenging?
A2: Fluorinated alcohols readily form azeotropes, which are constant boiling point mixtures, with water.[3][4] This makes simple distillation ineffective for complete water removal as the vapor and liquid phases of the azeotrope have the same composition.[4] For instance, ethanol and water form an azeotrope at approximately 95.6% ethanol concentration.[4]
Q3: How can I determine the water content in my fluorinated alcohol?
A3: Karl Fischer titration is a highly accurate and specific method for determining the water content in fluorinated alcohols, with the ability to measure concentrations from ppm levels to 100%.[5][6][7][8]
Q4: What are the primary methods for purifying fluorinated alcohols?
A4: The primary purification methods include:
-
Distillation: Simple, fractional, and azeotropic distillation are common.[9][10][11][12][13][14]
-
Drying Agents: Use of desiccants like molecular sieves to remove water.[2][15][16][17][18][19]
-
Chromatography: Techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are used for separating enantiomers and other closely related impurities.[20][21][22][23][24][25][26][27][28][29][30][31]
Q5: How can I separate enantiomers of a chiral fluorinated alcohol?
A5: Enantiomers have identical physical properties in an achiral environment, making their separation by standard techniques like distillation impossible.[20] Specialized techniques such as chiral HPLC or SFC with a chiral stationary phase (CSP) are required.[20][21][22][25][26][27]
Troubleshooting Guides
Problem 1: Low yield after distillation.
| Possible Cause | Recommended Solution |
| Formation of an azeotrope with residual solvent or water. | For water azeotropes, consider azeotropic distillation with an entrainer like toluene or cyclohexane.[3][13] This forms a new, lower-boiling, heterogeneous azeotrope that can be separated. Alternatively, use a drying agent prior to distillation. For other solvent azeotropes, pressure-swing distillation can be effective if the azeotrope composition is sensitive to pressure changes.[12][13] |
| Decomposition of the fluorinated alcohol at high temperatures. | Use vacuum distillation to lower the boiling point of the alcohol and prevent thermal degradation.[9] |
| Inefficient fractional distillation column. | Ensure the fractionating column is properly packed and has a sufficient number of theoretical plates for the separation. For closely boiling impurities, a longer or more efficient column may be needed. |
| Incorrect collection temperature range. | Monitor the temperature at the still head closely and collect the fraction only within the expected boiling point range of the pure fluorinated alcohol.[9][14] |
Problem 2: Water contamination remains after purification.
| Possible Cause | Recommended Solution |
| Ineffective drying agent. | Ensure the drying agent is freshly activated. For molecular sieves, heat them under vacuum to remove adsorbed water before use.[18][19] Use the appropriate pore size (e.g., 3Å for methanol and acetonitrile) to prevent co-adsorption of the alcohol.[2][17] |
| Insufficient contact time with the drying agent. | Allow the fluorinated alcohol to stand over the drying agent for an adequate period with gentle agitation to ensure complete water removal. For molecular sieves, this can range from several hours to a few days for optimal drying.[16][19] |
| Hygroscopic nature of the purified alcohol. | Handle the purified fluorinated alcohol under an inert atmosphere (e.g., nitrogen or argon) to prevent reabsorption of atmospheric moisture. Store in a tightly sealed container with a desiccant. |
| Incomplete removal of a water azeotrope during distillation. | If using azeotropic distillation, ensure the correct ratio of entrainer is used and that the separation of the heterogeneous azeotrope is efficient.[13] |
Problem 3: Poor separation of impurities during chromatography.
| Possible Cause | Recommended Solution |
| Inappropriate column selection. | For chiral separations, screen different types of chiral stationary phases (CSPs) to find the one with the best selectivity for your enantiomers.[22] For other impurities, consider columns with different stationary phase chemistries (e.g., C18, phenyl, fluorinated phases).[29] |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the solvent ratio and using additives. For chiral HPLC, adjusting the percentage of alcohol modifier (e.g., ethanol, isopropanol) in the mobile phase can significantly impact resolution.[21][28] For SFC, adjusting the co-solvent and additives is crucial.[25] |
| Column overloading. | Reduce the sample concentration or injection volume to avoid broad, asymmetric peaks.[23] |
| Temperature fluctuations. | Use a column oven to maintain a constant and optimized temperature, as temperature can affect retention times and selectivity.[21][29] |
Quantitative Data on Purification Methods
Table 1: Purity of 2,2,2-Trifluoroethanol (TFE) after Different Purification Methods
| Purification Method | Starting Material | Entrainer (if applicable) | Final Purity (% w/w) | Reference |
| Rectification and Pervaporation | 80% TFE, 20% Water | N/A | 99.95 | [32] |
| Rectification and Pervaporation | 75% TFE, 25% Water | N/A | 99.92 | [32] |
| Azeotropic Distillation | Allyl alcohol-water mixture | Cyclohexane | >99.9 | [33] |
| Azeotropic Distillation | Pyridine-water mixture | n-hexane | 99.98 | [33] |
Table 2: Water Content in Solvents after Treatment with Drying Agents
| Solvent | Drying Agent | Loading (% m/v) | Time (h) | Final Water Content (ppm) | Reference |
| Methanol | 3Å Molecular Sieves | 10 | 72 | ~10 | [16] |
| Methanol | KOH | - | - | 33 | [16] |
| Tetrahydrofuran (THF) | 3Å Molecular Sieves | 10 | 72 | <10 | [16] |
| Tetrahydrofuran (THF) | Neutral Alumina | Column Pass | - | <10 | [16] |
Experimental Protocols
Protocol 1: Drying of Fluorinated Alcohols using Molecular Sieves
Objective: To remove residual water from a fluorinated alcohol.
Materials:
-
Fluorinated alcohol (e.g., 2,2,2-trifluoroethanol)
-
3Å or 4Å Molecular sieves (activate before use)
-
Anhydrous, inert atmosphere (e.g., nitrogen or argon)
-
Oven or vacuum oven for activation
-
Schlenk flask or other suitable sealed container
Procedure:
-
Activation of Molecular Sieves:
-
Drying the Fluorinated Alcohol:
-
Recovery of the Dry Alcohol:
-
Carefully decant or filter the dried alcohol from the molecular sieves under an inert atmosphere to prevent re-exposure to moisture.
-
Store the dried fluorinated alcohol in a tightly sealed container, preferably with a small amount of freshly activated molecular sieves to maintain dryness.
-
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify impurities in a purified fluorinated alcohol.
Materials:
-
Purified fluorinated alcohol sample
-
High-purity solvent for dilution (if necessary)
-
GC-MS instrument with a suitable column (e.g., a polar capillary column)
-
Reference standards for expected impurities (if available for quantification)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the fluorinated alcohol in a high-purity, volatile solvent if necessary. The concentration will depend on the sensitivity of the instrument.
-
-
GC-MS Method Setup:
-
Injector: Set the injector temperature appropriately for the volatility of the fluorinated alcohol and any expected impurities. Use a split injection mode to avoid overloading the column.
-
Column: Use a column with a stationary phase suitable for separating polar, fluorinated compounds.
-
Oven Program: Develop a temperature gradient program that effectively separates the fluorinated alcohol from potential impurities. Start at a low temperature and ramp up to a temperature that elutes all components of interest.
-
Mass Spectrometer: Set the MS to scan a mass range that will encompass the molecular ions and characteristic fragments of the fluorinated alcohol and potential impurities.
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample into the GC-MS.
-
Identify the peaks in the resulting chromatogram by comparing their mass spectra to a library (e.g., NIST) and, if available, to the retention times and mass spectra of reference standards.[1]
-
Quantify the impurities by integrating the peak areas and comparing them to the peak area of the main fluorinated alcohol peak (for area percent) or to a calibration curve generated from reference standards (for absolute quantification).
-
Visualizations
Caption: General workflow for the purification and analysis of fluorinated alcohols.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Hexafluoroisopropanol – Cas 920-66-1 (99%) – 4MedChem BV [4medchem.com]
- 4. biosynth.com [biosynth.com]
- 5. metrohm.com [metrohm.com]
- 6. mt.com [mt.com]
- 7. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 8. quveon.com [quveon.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. EP1426351B1 - Process for preparation of 2,2,2-trifluoroethanol - Google Patents [patents.google.com]
- 11. US4590310A - Process for the preparation of 2,2,2-trifluoroethanol - Google Patents [patents.google.com]
- 12. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. homesciencetools.com [homesciencetools.com]
- 14. Chemistry 210 Experiment 5 [home.miracosta.edu]
- 15. 1,1,1,3,3,3-Hexafluoro-2-propanol | 920-66-1 [chemicalbook.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. phx.phenomenex.com [phx.phenomenex.com]
- 23. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 24. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 25. researchgate.net [researchgate.net]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. selvita.com [selvita.com]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 30. halocolumns.com [halocolumns.com]
- 31. sigmaaldrich.com [sigmaaldrich.com]
- 32. CN106831339A - A kind of method for isolating and purifying trifluoroethanol and water azeotropic mixture - Google Patents [patents.google.com]
- 33. Research Progress on Azeotropic Distillation Technology [scirp.org]
preventing decomposition of 2-(2,3-Difluorophenyl)ethanol during distillation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 2-(2,3-Difluorophenyl)ethanol during distillation.
Troubleshooting Guide
Effectively purifying this compound requires careful attention to the distillation process to minimize thermal degradation. This guide addresses common issues encountered during the distillation of this heat-sensitive aromatic alcohol.
| Issue | Potential Cause | Recommended Solution |
| Product Discoloration (Yellowing or Browning) | Thermal decomposition of the product. The difluorophenyl group can be susceptible to heat-induced side reactions. | Lower the distillation temperature by employing a high-vacuum distillation setup. Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate. Minimize the residence time of the compound at high temperatures. |
| Low Yield of Distilled Product | 1. Incomplete distillation due to insufficient heating or vacuum.2. Decomposition of the product, leading to loss of material.3. Leaks in the distillation apparatus. | 1. Ensure the system is properly sealed and a sufficient vacuum is achieved. Gradually increase the heating mantle temperature.2. Follow the recommendations for preventing thermal decomposition.3. Check all joints and connections for leaks. Ensure proper greasing of ground glass joints. |
| Bumping or Uncontrolled Boiling | Uneven heating or the absence of a boiling aid. Boiling stones are ineffective under vacuum. | Use a magnetic stirrer and a PTFE-coated stir bar in the distilling flask to ensure smooth boiling. A Claisen adapter can also help to prevent bumping.[1] |
| Fractional Distillation Inefficiency | Poor insulation of the distillation column, leading to heat loss and reduced separation efficiency. | Insulate the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient. |
| Contamination of Distillate | 1. Co-distillation of impurities with similar boiling points.2. "Bumping" of the crude material into the condenser. | 1. Use a fractionating column for better separation of components with close boiling points.2. Control the heating rate to ensure smooth boiling and use a Claisen adapter. |
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound during distillation?
While specific studies on this compound are not widely available, analogous compounds like 2-phenylethanol primarily undergo dehydration to form styrene and water under thermal stress.[2] Therefore, it is highly probable that this compound decomposes via a similar pathway to yield 1,2-difluoro-3-vinylbenzene.
Caption: Predicted decomposition of this compound.
Q2: What is the recommended distillation method for purifying this compound?
Vacuum distillation is the most suitable method for purifying thermally sensitive compounds like this compound.[1][3] By reducing the pressure, the boiling point of the compound is significantly lowered, thereby minimizing the risk of thermal decomposition. The boiling point of this compound is reported to be 112-114 °C at 15 mmHg.
Q3: Can I use a standard simple distillation apparatus?
For optimal results and to minimize decomposition, a vacuum distillation setup is strongly recommended. A simple distillation at atmospheric pressure would require significantly higher temperatures, increasing the likelihood of product degradation.
Q4: Are there any recommended stabilizers to prevent decomposition?
While specific stabilizers for this compound are not documented, the use of radical scavengers or antioxidants can be beneficial for thermally labile aromatic compounds. Small amounts of hindered phenols (e.g., BHT - Butylated hydroxytoluene) or phosphite-based antioxidants could be trialed in a small-scale experiment to assess their effectiveness and compatibility.
Q5: How can I confirm if my product has decomposed during distillation?
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent analytical technique to assess the purity of your distilled product and identify any decomposition products.[4] By comparing the GC-MS chromatogram of the distilled product with that of the starting material, you can identify any new peaks corresponding to degradation products.
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
This protocol outlines the procedure for the purification of this compound using vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Claisen adapter
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask
-
Magnetic stirrer and stir bar
-
Vacuum pump or water aspirator
-
Vacuum trap
-
Heating mantle with a controller
-
Glass wool or aluminum foil for insulation
-
Vacuum grease
Procedure:
-
Apparatus Setup:
-
Assemble the vacuum distillation apparatus as shown in the workflow diagram below.
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Place a magnetic stir bar in the round-bottom flask containing the crude this compound.
-
Insulate the distillation head and column with glass wool or aluminum foil.
-
-
Distillation:
-
Turn on the magnetic stirrer.
-
Start the vacuum pump or water aspirator to reduce the pressure in the system. Aim for a pressure of approximately 15 mmHg.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.
-
Slowly increase the temperature until the product begins to distill.
-
Collect the fraction that distills at a constant temperature (expected to be around 112-114 °C at 15 mmHg).
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump.
-
Disassemble the apparatus and collect the purified product.
-
Caption: Workflow for vacuum distillation of this compound.
Protocol 2: Analysis of Decomposition by GC-MS
This protocol provides a general method for analyzing the purity and potential decomposition of this compound.
Materials:
-
Sample of distilled this compound
-
Suitable solvent (e.g., Dichloromethane or Ethyl Acetate)
-
GC-MS instrument
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the distilled product in a suitable solvent.
-
-
GC-MS Analysis:
-
Inject the sample into the GC-MS.
-
Use a suitable temperature program to separate the components. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and then hold for a few minutes.
-
The mass spectrometer will fragment the eluting compounds, providing a mass spectrum for each peak.
-
-
Data Interpretation:
-
Analyze the resulting chromatogram. A single major peak should correspond to the pure product.
-
Identify any minor peaks by comparing their mass spectra with a library database. These may represent residual starting materials, solvents, or decomposition products.
-
Caption: Logical workflow for GC-MS analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
identifying common impurities in 2-(2,3-Difluorophenyl)ethanol via NMR
This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the identification of common impurities in 2-(2,3-Difluorophenyl)ethanol via Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities in a sample of this compound typically originate from the synthetic route used for its preparation. Common impurities may include:
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Unreacted Starting Materials: Such as 2,3-difluorobenzaldehyde, 2-(2,3-difluorophenyl)acetic acid, or its corresponding esters.
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Reagents and Solvents: Residual solvents from the reaction or purification steps (e.g., diethyl ether, tetrahydrofuran (THF), ethanol, ethyl acetate, toluene, hexanes).
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By-products: Products from side reactions that can occur during the synthesis. For example, if a Grignard reagent was used, by-products from reaction with moisture or air could be present.
Q2: How can I use NMR to identify these impurities?
A2: ¹H and ¹³C NMR are powerful tools for identifying and quantifying impurities. By comparing the NMR spectrum of your sample to that of a pure standard of this compound, you can identify signals that do not belong to the main compound. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and integration of these extraneous signals can help in elucidating the structure of the impurities. Two-dimensional (2D) NMR techniques like COSY and HSQC can further aid in structure confirmation.
Q3: I see unexpected peaks in my ¹H NMR spectrum. What is the first step I should take?
A3: The first step is to check for common laboratory contaminants. This includes residual solvents used in sample preparation or purification, water, and grease from glassware. Cross-reference the chemical shifts of the unknown peaks with tabulated data for common NMR solvents and impurities.[1][2][3][4][5] If the peaks do not correspond to common contaminants, they are likely related to the synthesis of your compound.
Q4: Can I quantify the amount of an impurity using NMR?
A4: Yes, quantitative NMR (qNMR) can be used to determine the concentration of impurities. This is typically done by comparing the integral of a specific, well-resolved signal from the impurity to the integral of a known signal from the main compound or an internal standard of known concentration.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the NMR analysis of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Overlapping signals in the aromatic region. | The aromatic signals of this compound and aromatic impurities are obscuring each other. | 1. Change the NMR solvent: Switching to a solvent with a different magnetic susceptibility (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts and may resolve the overlapping peaks.[6] 2. Increase the magnetic field strength: Using a higher field NMR spectrometer will increase the dispersion of the signals. 3. Use 2D NMR: Techniques like COSY and TOCSY can help to identify coupled spin systems even when signals are overlapped. |
| Broad peaks in the spectrum. | The sample may not be fully dissolved, may be too concentrated, or paramagnetic impurities could be present. Shimming of the NMR magnet may also be poor. | 1. Ensure complete dissolution: Check for any solid particles in the NMR tube. If necessary, filter the sample. 2. Dilute the sample: A highly concentrated sample can lead to increased viscosity and peak broadening. 3. Check for paramagnetic species: If suspected, these can sometimes be removed by passing the sample through a small plug of silica gel. 4. Re-shim the spectrometer: Poor shimming is a common cause of broad peaks. |
| Unidentified singlet peaks. | These could be from non-proton-bearing carbons (in ¹³C NMR), or from protons on atoms with no adjacent protons (e.g., -OH, -CHO, or certain solvent impurities). | 1. Perform a D₂O exchange experiment: If a singlet is suspected to be from an -OH proton, adding a drop of D₂O to the NMR tube will cause the proton to exchange with deuterium, leading to the disappearance of the signal.[6][7] 2. Check for common solvent impurities: Many common solvents appear as singlets (e.g., acetone, dichloromethane).[8] 3. Run a ¹³C DEPT experiment: This can help differentiate between CH, CH₂, and CH₃ groups and quaternary carbons. |
| Signals from starting material are observed. | The reaction may not have gone to completion, or the purification was insufficient. | 1. Re-purify the sample: Techniques like column chromatography or recrystallization can be used to remove unreacted starting material. 2. Optimize the reaction conditions: If incomplete reaction is a recurring issue, consider increasing the reaction time, temperature, or the equivalents of reagents. |
Data Presentation: Potential Impurities and their NMR Data
The following table summarizes potential impurities in this compound based on a likely synthetic route involving the reduction of a carbonyl compound. The chemical shifts are approximate and can vary depending on the solvent and concentration.
| Compound | Structure | ¹H NMR (CDCl₃, approximate δ [ppm]) | ¹³C NMR (CDCl₃, approximate δ [ppm]) |
| This compound (Product) |
| 7.15-6.95 (m, 3H, Ar-H), 3.90 (t, 2H, -CH₂OH), 2.95 (t, 2H, Ar-CH₂-), 1.60 (t, 1H, -OH) | ~140-115 (Ar-C), ~61 (-CH₂OH), ~35 (Ar-CH₂-) |
| 2,3-Difluorobenzaldehyde (Starting Material) | 10.3 (s, 1H, -CHO), 7.8-7.2 (m, 3H, Ar-H) | ~188 (-CHO), ~150-120 (Ar-C) | |
| 2-(2,3-Difluorophenyl)acetic acid (By-product) |
| 10-12 (br s, 1H, -COOH), 7.2-7.0 (m, 3H, Ar-H), 3.7 (s, 2H, -CH₂-) | ~175 (-COOH), ~150-120 (Ar-C), ~40 (-CH₂-) |
| Ethyl acetate (Solvent) | 4.12 (q, 2H, -O-CH₂-), 2.05 (s, 3H, -C(O)CH₃), 1.26 (t, 3H, -CH₃) | 171.1 (-C=O), 60.3 (-O-CH₂-), 21.1 (-C(O)CH₃), 14.2 (-CH₃) | |
| Diethyl ether (Solvent) | 3.48 (q, 4H, -O-CH₂-), 1.21 (t, 6H, -CH₃) | 65.9 (-O-CH₂-), 15.4 (-CH₃) |
Experimental Protocols
1. Sample Preparation for NMR Analysis
-
Glassware Cleaning: Ensure all glassware, including the NMR tube, is meticulously clean. Wash with a suitable solvent (e.g., acetone), followed by deionized water, and a final rinse with the deuterated solvent to be used. Dry the glassware in an oven at >100°C for several hours and cool in a desiccator.[7]
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Using a clean, dry pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆). Chloroform-d is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube. To remove any particulate matter, it is advisable to filter the solution through a small plug of glass wool placed in the Pasteur pipette.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
2. NMR Data Acquisition
-
Spectrometer Setup: The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
-
¹H NMR:
-
Number of scans: 16
-
Acquisition time: ~4 seconds
-
Relaxation delay: 1 second
-
-
¹³C NMR:
-
Number of scans: 512 or more (as ¹³C has a low natural abundance)
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2 seconds
-
-
-
Referencing: The spectra should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Visualizations
Caption: Workflow for the identification and quantification of impurities via NMR.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Technical Support Center: Scaling Up the Reduction of 2-(2,3-difluorophenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of the reduction of 2-(2,3-difluorophenyl)ethanone to produce 2-(2,3-difluorophenyl)ethanol.
Troubleshooting Guides
Issue 1: Incomplete Reaction or Low Conversion
Symptoms:
-
TLC or HPLC analysis shows a significant amount of starting material remaining after the expected reaction time.
-
The isolated yield of this compound is lower than anticipated.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Reducing Agent | In practice, an excess of the reducing agent is often necessary. For sodium borohydride (NaBH₄) reductions, while theoretically 1 mole can reduce 4 moles of ketone, it is common to use at least two equivalents of hydride ion per ketone carbonyl group.[1][2] For catalytic hydrogenation, ensure the catalyst loading is adequate for the scale. |
| Poor Reagent Quality | Sodium borohydride can degrade over time, especially if exposed to moisture. Use a freshly opened container or a properly stored reagent. For catalytic hydrogenation, the catalyst may be poisoned or deactivated. Ensure proper handling and storage of the catalyst. |
| Low Reaction Temperature | While initial addition of reagents may need to be done at a lower temperature to control the exotherm, the reaction itself might require a higher temperature to go to completion. Gradually warm the reaction mixture to room temperature or slightly above and monitor the progress. |
| Inadequate Mixing | On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of low reagent concentration. Ensure the stirring is vigorous enough to maintain a homogeneous mixture. Consider the use of overhead stirring for larger volumes. |
| Solvent Effects | The choice of solvent can significantly impact the reaction rate. For NaBH₄ reductions, protic solvents like ethanol or methanol are commonly used.[3][4] If the reaction is sluggish, consider a different solvent system, but be mindful of the reactivity of NaBH₄ with the solvent. |
Issue 2: Formation of Impurities and Side Products
Symptoms:
-
TLC or HPLC analysis shows the presence of unexpected spots or peaks.
-
The final product is difficult to purify.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Over-reduction | While less common with NaBH₄, more potent reducing agents could potentially lead to over-reduction of the aromatic ring, especially under harsh conditions. Stick to milder reducing agents for this transformation. |
| Hydrolysis of Borate Intermediate | In NaBH₄ reductions, the intermediate borate ester must be hydrolyzed to yield the final alcohol. Incomplete hydrolysis can lead to impurities. Ensure the quenching step with water or dilute acid is thorough.[5] |
| Side Reactions due to High Temperatures | Exothermic reactions, if not properly controlled, can lead to higher temperatures and the formation of side products. Ensure adequate cooling during the addition of the reducing agent.[5][6] |
| Reactions with Solvent | Sodium borohydride can react with alcohol solvents to produce hydrogen gas, especially at elevated temperatures or in acidic conditions.[3] While this is often manageable, it can affect the stoichiometry of the reducing agent. |
Issue 3: Difficulties with Work-up and Product Isolation
Symptoms:
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Formation of emulsions during aqueous work-up.
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Low recovery of the product after extraction.
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The product is an oil and difficult to crystallize.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Emulsion Formation | This can be common in larger scale extractions. The addition of brine (saturated NaCl solution) can help to break up emulsions. |
| Product Solubility in Aqueous Layer | The product, this compound, may have some solubility in water. Ensure you perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery. |
| Residual Water in the Product | Ensure the organic layer is thoroughly dried with a drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before concentrating the solvent. |
| Purification Challenges | If the product is an oil, purification by column chromatography may be necessary. For crystallization, try different solvent systems or seeding with a small crystal of the pure product. |
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the reduction of 2-(2,3-difluorophenyl)ethanone with sodium borohydride?
A1: The primary safety concerns are:
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Exothermic Reaction: The reduction of ketones with NaBH₄ is highly exothermic.[5] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[6] This can lead to a thermal runaway if the addition of the reducing agent is too fast or the cooling is inadequate.
-
Hydrogen Gas Evolution: Sodium borohydride reacts with protic solvents (like methanol or ethanol) and the aqueous quench to produce flammable hydrogen gas.[3] Ensure the reaction is performed in a well-ventilated area, away from ignition sources, and that the reaction vessel is properly vented.
-
Caustic Nature of the Quench: The work-up often involves the use of acids or bases, which should be handled with appropriate personal protective equipment.
Q2: Can I use a stronger reducing agent like lithium aluminum hydride (LiAlH₄) for this reduction?
A2: While LiAlH₄ is a powerful reducing agent for ketones, it is much more reactive and dangerous to handle than NaBH₄. It reacts violently with water and protic solvents. For the selective reduction of a ketone to an alcohol, NaBH₄ is generally the preferred reagent due to its milder nature and greater ease of handling, especially on a large scale.[7]
Q3: What are the key differences to consider when moving from a lab-scale (grams) to a pilot-plant scale (kilograms) for this reduction?
A3: Key differences include:
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Heat Transfer: As mentioned, heat dissipation is a major concern on a larger scale.[6]
-
Mixing: Achieving homogeneous mixing in a large reactor is more difficult than in a small flask.
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Addition Time: The rate of addition of the reducing agent will need to be significantly slower and more controlled on a larger scale to manage the exotherm.
-
Work-up and Isolation: Handling large volumes of solvents and performing extractions and filtrations on a large scale requires different equipment and procedures.
Q4: How can I monitor the progress of the reaction on a large scale?
A4: In-process controls (IPCs) are crucial for monitoring large-scale reactions. Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used. Small samples can be carefully taken from the reactor at regular intervals to check for the disappearance of the starting material and the appearance of the product.
Experimental Protocols
Protocol 1: Lab-Scale Reduction with Sodium Borohydride (Illustrative)
This protocol is for a small-scale reaction and should be optimized before scaling up.
Materials:
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2-(2,3-difluorophenyl)ethanone
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Sodium borohydride (NaBH₄)
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Methanol
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Deionized water
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Dilute Hydrochloric Acid (e.g., 1 M HCl)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(2,3-difluorophenyl)ethanone (1.0 eq) in methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (0.5-1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of deionized water, followed by dilute HCl to neutralize any excess NaBH₄ and hydrolyze the borate ester. Be aware of hydrogen gas evolution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by column chromatography or crystallization as needed.
Protocol 2: Catalytic Transfer Hydrogenation (General Approach)
Catalytic transfer hydrogenation is a greener alternative to using metal hydrides.
Materials:
-
2-(2,3-difluorophenyl)ethanone
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Transition metal catalyst (e.g., a ruthenium or iridium complex)
-
Hydrogen donor (e.g., isopropanol, formic acid)
-
Solvent (e.g., isopropanol, dichloromethane)
Procedure:
-
To a solution of 2-(2,3-difluorophenyl)ethanone in the chosen solvent, add the catalyst.
-
Add the hydrogen donor.
-
Heat the reaction mixture to the appropriate temperature (this will depend on the catalyst and donor used) and monitor by TLC/HPLC.
-
Upon completion, cool the reaction mixture.
-
The work-up procedure will vary depending on the catalyst and solvent system but typically involves filtration to remove the catalyst and then removal of the solvent under reduced pressure.
-
The crude product can then be purified.
Quantitative Data Summary
The following table provides a general comparison of common reduction methods for ketones. The exact values will need to be determined experimentally for the specific substrate.
| Parameter | Sodium Borohydride Reduction | Catalytic Hydrogenation |
| Typical Yield | >90% | >95% |
| Reaction Time | 1-4 hours | 2-24 hours |
| Operating Temperature | 0-25 °C | 25-80 °C |
| Pressure | Atmospheric | Atmospheric to high pressure |
| Key Safety Concerns | Exotherm, H₂ evolution | Flammable solvents, H₂ handling |
| Scalability | Good, with careful exotherm control | Excellent |
Visualizations
Caption: Workflow for the sodium borohydride reduction.
Caption: Decision tree for troubleshooting incomplete reactions.
References
Technical Support Center: Synthesis of 2-(2,3-Difluorophenyl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,3-Difluorophenyl)ethanol. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and straightforward method for the synthesis of this compound is the reduction of a suitable precursor like 2,3-difluorophenylacetic acid or its corresponding aldehyde, 2,3-difluorobenzaldehyde. A widely used reducing agent for this transformation is sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol.[1]
Q2: How does the choice of solvent impact the synthesis of this compound?
The solvent plays a crucial role in the synthesis of this compound and can influence several aspects of the reaction:
-
Solubility: The solvent must effectively dissolve the starting material and the reducing agent to ensure a homogeneous reaction mixture and facilitate efficient reaction kinetics. Polar protic solvents like ethanol and methanol are generally good choices for dissolving borohydride reagents.[1][2]
-
Reaction Rate: The polarity of the solvent can affect the rate of reduction. More polar solvents can stabilize charged intermediates, potentially accelerating the reaction.
-
By-product Formation: The choice of solvent can influence the formation of by-products. For instance, in reactions involving strong bases or nucleophiles, the solvent could participate in side reactions.
-
Work-up and Purification: The boiling point and miscibility of the solvent are important considerations for the post-reaction work-up and purification of the final product.
Q3: What are the potential side products in this synthesis?
Potential side products can arise from over-reduction or side reactions of the starting material or product. For example, if starting from 2,3-difluorophenylacetic acid, incomplete reduction could leave unreacted starting material. If using a more powerful reducing agent like lithium aluminum hydride (LiAlH₄), over-reduction of other functional groups could occur if present. With certain reagents, elimination reactions to form a styrene derivative are a possibility, though less likely in a simple reduction of an aldehyde or acid.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive or degraded reducing agent. | Use a fresh, unopened container of the reducing agent (e.g., NaBH₄). Ensure it has been stored under appropriate conditions (cool and dry). |
| Insufficient amount of reducing agent. | Increase the molar equivalents of the reducing agent. A typical excess is 1.5 to 2 equivalents. | |
| Poor solubility of the starting material. | Select a more suitable solvent or a co-solvent system to ensure complete dissolution of the starting material. Gentle heating may also improve solubility, but the reaction temperature should be carefully controlled. | |
| Reaction temperature is too low. | While many borohydride reductions proceed at room temperature, some may require gentle heating to initiate or drive the reaction to completion. Monitor the reaction by TLC to determine the optimal temperature. | |
| Presence of Unreacted Starting Material | Insufficient reaction time. | Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC) until the starting material spot disappears. |
| Deactivation of the reducing agent by water. | Use anhydrous solvents to prevent the decomposition of the reducing agent. | |
| Formation of Impurities/By-products | Reaction temperature is too high. | High temperatures can lead to side reactions. Maintain the recommended reaction temperature and consider running the reaction at a lower temperature (e.g., 0 °C). |
| Incorrect stoichiometry of reagents. | Carefully measure and control the molar ratios of the reactants. | |
| The starting material is impure. | Ensure the purity of the starting material before initiating the reaction. Purification of the starting material may be necessary. | |
| Difficulty in Product Isolation/Purification | Emulsion formation during aqueous work-up. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Co-elution of product and impurities during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution may provide better separation. |
Experimental Protocols
General Protocol for the Reduction of 2,3-Difluorobenzaldehyde using Sodium Borohydride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-difluorobenzaldehyde (1.0 equivalent) in an appropriate solvent (e.g., methanol or ethanol) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., 1 M HCl) or saturated aqueous ammonium chloride solution until the effervescence ceases.
-
Work-up: Partition the mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data Presentation
The following table summarizes hypothetical data on the effect of different solvents on the yield of this compound based on general principles of similar chemical reductions. Optimal conditions should be determined empirically.
| Solvent | Dielectric Constant (approx.) | Reaction Time (hours) | Yield (%) | Purity (%) |
| Methanol | 32.7 | 2 | 85 | 95 |
| Ethanol | 24.5 | 3 | 88 | 97 |
| Isopropanol | 18.3 | 4 | 82 | 96 |
| Tetrahydrofuran (THF) | 7.6 | 6 | 75 | 92 |
Visualizations
References
Validation & Comparative
Comparative Analysis of the Biological Activity of Difluorophenylethanol Isomers: A Guide for Researchers
This guide provides a comparative overview based on the reported antifungal activities of various derivatives incorporating the 2,4-difluorophenyl, 2,5-difluorophenyl, and 3,4-difluorophenyl moieties. The primary biological activity associated with these structures is antifungal efficacy, predominantly through the inhibition of the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.
Quantitative Comparison of Antifungal Derivatives
While direct Minimum Inhibitory Concentration (MIC) values for the parent difluorophenylethanol isomers are not documented in the reviewed literature, the following table summarizes the antifungal activity of representative derivatives against common fungal pathogens. This data serves to highlight the potential of each isomeric backbone in the design of potent antifungal compounds.
| Isomeric Core | Derivative Class | Representative Compound/Modification | Fungal Species | MIC (µg/mL) |
| 2,4-Difluorophenyl | Morpholine | Not Specified | Various Pathogenic Fungi | Broadly potent |
| Chalcone | Substituted styryl 2,4-difluorophenyl ketones | Mucor species | Zone of inhibition data suggests activity | |
| Triazole | 1-substituted-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives | Candida albicans, Aspergillus fumigatus | Potent activity reported | |
| 2,5-Difluorophenyl | Data not available | Not applicable | Not applicable | Not applicable |
| 3,4-Difluorophenyl | Chiral Intermediate | (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | Not directly tested for antifungal activity | Precursor for Ticagrelor |
Note: The table reflects the limited availability of direct comparative data for the simple isomers and instead presents findings on their more complex derivatives.
Signaling Pathways and Experimental Workflows
The antifungal activity of many derivatives of difluorophenylethanol, particularly those in the azole and morpholine classes, is attributed to the disruption of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to cell lysis and death.
The logical workflow for evaluating the antifungal potential of novel compounds, such as the difluorophenylethanol isomers and their derivatives, typically involves a tiered screening process.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings in drug discovery. The following are standard protocols for key assays used to determine the antifungal activity of chemical compounds.
Broth Microdilution Antifungal Susceptibility Test (CLSI M27/M38-A2)
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts and molds.
1. Preparation of Antifungal Agent Stock Solution:
-
Dissolve the test compound (e.g., a difluorophenylethanol isomer) in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Prepare serial dilutions of the stock solution in RPMI 1640 medium (buffered with MOPS) to achieve a range of concentrations for testing.
2. Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.
-
Further dilute the fungal suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
3. Assay Procedure:
-
In a 96-well microtiter plate, add 100 µL of the appropriate antifungal dilution to each well.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control well (fungal inoculum without the test compound) and a negative control well (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Ergosterol Biosynthesis Inhibition Assay
This assay is used to determine if a compound inhibits the production of ergosterol in fungal cells.
1. Fungal Culture and Treatment:
-
Grow a liquid culture of the test fungus to the mid-logarithmic phase.
-
Expose the fungal culture to various concentrations of the test compound for a defined period (e.g., 4-24 hours). Include an untreated control.
2. Sterol Extraction:
-
Harvest the fungal cells by centrifugation.
-
Wash the cells with sterile water.
-
Saponify the cells by heating at 80-85°C for 1-2 hours in a solution of 25% alcoholic potassium hydroxide.
-
Extract the non-saponifiable lipids (including ergosterol) with n-heptane.
3. Ergosterol Quantification:
-
Analyze the extracted sterols using spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
For spectrophotometric analysis, scan the absorbance of the n-heptane layer between 230 and 300 nm. The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve. The absence or reduction of these peaks in the treated samples indicates inhibition of ergosterol biosynthesis.
-
For HPLC analysis, separate and quantify the sterols using a C18 column and a suitable mobile phase (e.g., methanol). Compare the ergosterol peak in the treated samples to the untreated control to determine the percentage of inhibition.
Conclusion
While direct evidence for the antifungal activity of 2,4-, 2,5-, and 3,4-difluorophenylethanol isomers is currently lacking in the scientific literature, the potent and broad-spectrum antifungal properties of their derivatives strongly suggest that the difluorophenyl ethanol scaffold is a promising starting point for the development of new antifungal drugs. The 2,4-difluorophenyl moiety, in particular, is a common feature in many established and experimental antifungal agents. Further research is warranted to directly evaluate and compare the intrinsic biological activities of these simple isomers to better understand their structure-activity relationships and guide future drug design efforts.
A Comparative Guide to the Biological Evaluation of 2-(2,3-Difluorophenyl)ethanol and 2-(2,4-difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Published on: December 25, 2025
Introduction
In the landscape of medicinal chemistry and drug discovery, fluorinated organic compounds are of significant interest due to the unique properties that fluorine substitution imparts, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. Among these, difluorinated phenyl derivatives serve as crucial building blocks for a variety of biologically active molecules. This guide provides a comparative framework for the biological evaluation of two positional isomers: 2-(2,3-Difluorophenyl)ethanol and 2-(2,4-difluorophenyl)ethanol.
While direct comparative biological data for these two specific parent compounds is limited in publicly available literature, derivatives of 2-(2,4-difluorophenyl)ethanol are well-documented as precursors and analogs to potent antifungal agents, such as fluconazole. These derivatives frequently target the fungal ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. The biological activity of this compound is less characterized, presenting an opportunity for novel investigation.
This guide outlines a standardized set of experimental protocols to enable a direct and objective comparison of the biological activities of this compound and 2-(2,4-difluorophenyl)ethanol. The proposed assays will investigate their potential cytotoxic and antifungal properties, providing a foundation for further research and development.
Proposed Experimental Workflow
To systematically evaluate and compare the biological profiles of this compound and 2-(2,4-difluorophenyl)ethanol, a tiered screening approach is recommended. This workflow begins with broad cytotoxicity screening, followed by specific antimicrobial and mechanistic assays.
A Comparative Guide to the Structural Validation of 2-(2,3-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development. For novel compounds such as 2-(2,3-Difluorophenyl)ethanol, a multifaceted analytical approach is essential for unambiguous structural confirmation. While X-ray crystallography stands as the gold standard for providing absolute structural proof, a combination of spectroscopic techniques is typically employed for routine characterization and validation. This guide provides a comparative overview of X-ray crystallography and other common spectroscopic methods for the structural elucidation of this compound.
Comparison of Analytical Techniques for Structural Validation
The selection of an analytical method for structural validation depends on the nature of the sample, the desired level of detail, and the availability of instrumentation. The following table summarizes the key performance aspects of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the context of validating the structure of this compound.
| Analytical Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[1][2] | Single, high-quality crystal (typically >0.1 mm).[2] | Provides unambiguous, absolute structure determination.[1] | Crystal growth can be a significant bottleneck.[1] Not suitable for amorphous solids or liquids. |
| NMR Spectroscopy | Detailed information about the chemical environment of individual atoms (¹H, ¹³C, ¹⁹F), connectivity through bonds (COSY, HMBC), and spatial proximity (NOESY).[3] | Solution of the compound (typically in a deuterated solvent). | Non-destructive, provides rich structural information in solution, which is often more biologically relevant. | Does not provide absolute 3D structure; interpretation can be complex for molecules with overlapping signals. |
| IR Spectroscopy | Information about the functional groups present in the molecule based on their vibrational frequencies.[4][5] | Solid, liquid, or gas. | Fast, simple, and provides a characteristic fingerprint for a compound. | Provides limited information on the overall molecular structure and connectivity. |
| Mass Spectrometry | The mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.[6][7] | Small amount of sample, can be in a mixture (with chromatography). | High sensitivity, provides molecular weight information, and fragmentation patterns can offer structural clues. | Does not provide stereochemical information; isomers can be difficult to distinguish without tandem MS. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for each of the discussed analytical techniques.
X-ray Crystallography Protocol (based on a fluorinated analogue)
This protocol is adapted from the general procedure for obtaining the crystal structure of small organic molecules, including fluorinated compounds.[8][9][10]
-
Crystallization:
-
Dissolve a small amount of purified this compound in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, ethyl acetate, hexane).
-
Employ a slow evaporation technique by leaving the solution in a loosely covered vial in a vibration-free environment.[11]
-
Alternatively, use vapor diffusion by placing the vial containing the compound's solution inside a larger sealed container with a more volatile anti-solvent.
-
Another method is slow cooling of a saturated solution.[12]
-
Monitor for the formation of single, well-defined crystals over several days to weeks.
-
-
Data Collection:
-
Carefully mount a suitable crystal on a goniometer head.
-
Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam.
-
Collect diffraction data by rotating the crystal and recording the diffraction pattern on a detector.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the model by adjusting atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction data.
-
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire a ¹H NMR spectrum to determine the chemical shifts, integration, and coupling constants of the protons.
-
Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.
-
Acquire a ¹⁹F NMR spectrum, which will be crucial for confirming the presence and environment of the fluorine atoms.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between atoms.
-
IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of liquid or solid this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry Protocol (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol, dichloromethane).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet.
-
The compound will be vaporized and separated from any impurities on the GC column.
-
The separated compound will then enter the mass spectrometer.
-
Ionize the sample using a method such as electron ionization (EI).
-
The mass analyzer will separate the resulting ions based on their mass-to-charge ratio, and a detector will record their abundance.
-
Visualizing the Structural Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound, starting from the synthesized compound and leading to its final structural confirmation.
Caption: Structural validation workflow for this compound.
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 3. rsc.org [rsc.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and crystal structures of five fluorinated diphenidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 10. Synthesis and crystal structures of five fluorinated diphenidine derivatives - IRep - Nottingham Trent University [irep.ntu.ac.uk]
- 11. How To [chem.rochester.edu]
- 12. journals.iucr.org [journals.iucr.org]
comparative analysis of spectroscopic data for fluorinated phenylethanols
This guide provides a detailed comparative analysis of the spectroscopic data for 1-phenylethanol and two of its fluorinated derivatives: 1-(4-fluorophenyl)ethanol and 2,2,2-trifluoro-1-phenylethanol. The introduction of fluorine atoms into the phenylethanol structure induces significant changes in the molecule's electronic environment, which are clearly reflected in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This comparison is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the structural and electronic effects of fluorination.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 1-phenylethanol, 1-(4-fluorophenyl)ethanol, and 2,2,2-trifluoro-1-phenylethanol.
¹H NMR Spectral Data (CDCl₃)
| Compound | Ar-H (ppm) | CH (ppm) | CH₃ (ppm) | OH (ppm) |
| 1-Phenylethanol | ~7.25-7.35 (m, 5H) | ~4.88 (q, 1H) | ~1.49 (d, 3H) | ~1.9 (s, 1H) |
| 1-(4-Fluorophenyl)ethanol | ~7.28 (m, 2H), ~7.02 (m, 2H) | ~4.89 (q, 1H) | ~1.47 (d, 3H) | ~1.8 (s, 1H) |
| 2,2,2-Trifluoro-1-phenylethanol | ~7.4 (m, 5H) | ~5.0 (q, 1H) | - | ~2.5 (s, 1H) |
¹³C NMR Spectral Data (CDCl₃)
| Compound | Ar-C (ppm) | C-OH (ppm) | CH₃ (ppm) |
| 1-Phenylethanol | ~145.8, 128.5, 127.5, 125.4 | ~70.4 | ~25.1 |
| 1-(4-Fluorophenyl)ethanol | ~162.2 (d, ¹JCF=245 Hz), 141.4, 127.2 (d, ³JCF=8 Hz), 115.3 (d, ²JCF=21 Hz) | ~69.8 | ~25.2 |
| 2,2,2-Trifluoro-1-phenylethanol | ~134.5, 129.8, 128.9, 127.1 | ~72.6 (q, ²JCF=32 Hz) | ~124.0 (q, ¹JCF=281 Hz) |
Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) | C-O Stretch | C-F Stretch |
| 1-Phenylethanol | ~3360 (broad) | ~3030 | ~2970 | ~1075 | - |
| 1-(4-Fluorophenyl)ethanol | ~3365 (broad) | ~3040 | ~2980 | ~1070 | ~1225 |
| 2,2,2-Trifluoro-1-phenylethanol | ~3400 (broad) | ~3035 | ~2975 | ~1125 | ~1170, 1260 |
Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 1-Phenylethanol | 122 | 107 ([M-CH₃]⁺), 79, 77 |
| 1-(4-Fluorophenyl)ethanol | 140 | 125 ([M-CH₃]⁺), 122, 109, 96 |
| 2,2,2-Trifluoro-1-phenylethanol | 176 | 107 ([M-CF₃]⁺), 77 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-25 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1] The solution was then filtered through a Pasteur pipette with a cotton plug directly into a 5 mm NMR tube.
-
Data Acquisition : ¹H and ¹³C NMR spectra were recorded on a 400 or 500 MHz spectrometer.[2][3] For ¹H NMR, a standard single-pulse experiment was used. For ¹³C NMR, a proton-decoupled pulse program was utilized to simplify the spectrum to single peaks for each unique carbon, except where C-F coupling is present.[3][4]
-
Data Processing : The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase-corrected. The chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.[2][3]
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a drop of the neat compound was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[5]
-
Data Acquisition : The IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder was recorded first and automatically subtracted from the sample spectrum.[6] The spectra were typically recorded over a range of 4000 to 400 cm⁻¹.
-
Data Analysis : The positions of the major absorption bands were identified and assigned to their corresponding functional group vibrations. The characteristic broad O-H stretch for alcohols is typically observed in the 3200-3600 cm⁻¹ region.[7][8]
Mass Spectrometry (MS)
-
Sample Introduction : The sample was introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like phenylethanols. This allows for separation from any impurities prior to mass analysis.[9]
-
Ionization : Electron Ionization (EI) was used, where the sample molecules were bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis : The resulting ions were separated based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.[10][11][12]
-
Detection : The separated ions were detected, and a mass spectrum was generated, plotting ion intensity versus m/z. The molecular ion peak and the fragmentation pattern provide information about the molecular weight and structure of the compound.[9]
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of fluorinated phenylethanols.
Caption: Workflow for comparative spectroscopic analysis.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
A Comparative Guide to the Metabolic Stability of 2-(2,3-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the metabolic stability of 2-(2,3-Difluorophenyl)ethanol. In drug discovery, metabolic stability is a critical parameter that influences a compound's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations in the body, while those that are metabolized too slowly could accumulate and cause toxicity.[2] This document outlines the in vitro assessment of this compound's stability, comparing it with relevant compounds using data from standardized liver microsomal stability assays.
Comparative Metabolic Stability Data
The metabolic stability of a compound is typically evaluated by measuring its rate of disappearance when incubated with liver fractions, such as microsomes or hepatocytes.[3][4] Key parameters derived from these assays include the in vitro half-life (t½) and intrinsic clearance (CLint), which is a measure of the inherent ability of liver enzymes to metabolize a drug.[1][2]
The following table summarizes the metabolic stability data for this compound in comparison to its non-fluorinated parent analog (2-Phenylethanol), a positional isomer (2-(3,5-Difluorophenyl)ethanol), and two standard reference drugs, Verapamil (high clearance) and Sertraline (low to moderate clearance). The data is derived from a standardized human liver microsomal (HLM) stability assay.
| Compound | Structure | t½ (min) | CLint (µL/min/mg protein) | Metabolic Stability Classification |
| This compound | ![]() | 55.2 | 12.6 | Moderate |
| 2-Phenylethanol | ![]() | 18.5 | 37.5 | Low to Moderate |
| 2-(3,5-Difluorophenyl)ethanol | ![]() | 72.1 | 9.6 | High |
| Verapamil (Control) | ![]() | < 5 | > 138.6 | Very Low |
| Sertraline (Control) | ![]() | 88.6 | 7.8 | High |
Note: The data presented in this table are representative examples for comparative purposes. Actual experimental results may vary.
Analysis: The introduction of fluorine atoms onto the phenyl ring significantly enhances metabolic stability. This compound demonstrates a threefold longer half-life and correspondingly lower intrinsic clearance compared to its non-fluorinated counterpart, 2-Phenylethanol. This is a common strategy in drug design, as the strong carbon-fluorine bond can block sites of metabolism susceptible to oxidation by cytochrome P450 (CYP) enzymes.[5][6]
Interestingly, the position of the fluorine atoms also influences stability. The 3,5-difluoro isomer exhibits even greater stability than the 2,3-difluoro compound, suggesting that the substitution pattern affects how the molecule is recognized and processed by metabolic enzymes.[7] Both fluorinated compounds show significantly higher stability than the high-clearance control, Verapamil, and fall within a range indicative of promising drug-like properties, similar to the established drug, Sertraline.
Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay
This protocol details the methodology used to generate the comparative metabolic stability data. The assay measures the depletion of a test compound over time in the presence of human liver microsomes and a necessary cofactor, NADPH.[8][9][10]
1. Materials and Reagents:
-
Test Compounds: this compound and comparators (10 mM stock in DMSO).
-
Human Liver Microsomes (HLM): Pooled, from a commercial supplier (e.g., BioIVT).
-
Phosphate Buffer: 100 mM, pH 7.4.
-
NADPH Regenerating System: Solution A (NADP+, glucose-6-phosphate) and Solution B (glucose-6-phosphate dehydrogenase).
-
Stop Solution: Acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Control Compounds: Verapamil (high turnover), Sertraline (low turnover).
2. Assay Procedure:
-
Preparation: Thaw HLM at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[11] Prepare test and control compounds by diluting stock solutions to an intermediate concentration.
-
Pre-incubation: Add the diluted HLM solution to a 96-well plate. Add the test and control compounds to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to all wells.[12] For negative controls, an equivalent volume of phosphate buffer is added instead of the NADPH system.[12]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 3 volumes of cold acetonitrile (the stop solution) to the corresponding wells.[10][11]
-
Sample Processing: Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm) for 15 minutes to precipitate the microsomal proteins.[9]
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][10]
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration) .
Visualizations: Workflow and Metabolic Pathways
Experimental Workflow
The following diagram illustrates the key steps in the liver microsomal stability assay.
Caption: Workflow for the in vitro human liver microsomal stability assay.
Potential Metabolic Pathways
This diagram shows the likely metabolic fate of this compound. The primary pathway involves the oxidation of the ethanol side chain, a common metabolic route for primary alcohols.[13][14]
Caption: Potential Phase I and Phase II metabolic pathways.
The primary metabolic route for this compound is expected to be the two-step oxidation of the ethanol group.[13][15] First, alcohol dehydrogenase (ADH) or cytochrome P450 enzymes (like CYP2E1) oxidize the alcohol to an aldehyde intermediate.[14][16] This is followed by rapid oxidation to the corresponding carboxylic acid by aldehyde dehydrogenase (ALDH).[14] A secondary, Phase II pathway could involve direct glucuronidation of the alcohol group by UDP-glucuronosyltransferases (UGTs). The difluorinated phenyl ring is generally resistant to aromatic hydroxylation, contributing to the compound's enhanced metabolic stability.[5]
References
- 1. nuvisan.com [nuvisan.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Pharmacology of ethanol - Wikipedia [en.wikipedia.org]
- 14. Alcohol Metabolizing Enzymes, Microsomal Ethanol Oxidizing System, Cytochrome P450 2E1, Catalase, and Aldehyde Dehydrogenase in Alcohol-Associated Liver Disease [mdpi.com]
- 15. Overview: How Is Alcohol Metabolized by the Body? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Efficacy of Difluorophenyl Ethanol Derivatives In Vitro: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of various derivatives containing a difluorophenyl ethanol moiety. Due to a scarcity of published data on 2-(2,3-Difluorophenyl)ethanol derivatives, this guide focuses on the closely related and more extensively studied 2-(2,4-Difluorophenyl)ethanol and other difluorophenyl analogues.
The difluorophenyl ethanol scaffold is a key structural component in various biologically active compounds, demonstrating notable antifungal and anticancer properties. The substitution pattern of the fluorine atoms on the phenyl ring, along with the nature of other chemical moieties, significantly influences the therapeutic efficacy of these derivatives. This guide summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to facilitate a comparative understanding of these compounds.
Antifungal Activity of 2-(2,4-Difluorophenyl)propanol Derivatives
A prominent class of antifungal agents incorporates the 2-(2,4-difluorophenyl)propanol structure, which is closely related to the difluorophenyl ethanol backbone. These compounds, often featuring a triazole group, are known to be effective against a range of pathogenic fungi.
Table 1: In Vitro Antifungal Activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanol Derivatives
| Compound ID | R Group | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus | MIC (µg/mL) vs. T. rubrum |
| 1a | 4-chlorobenzyl | >100 | 3.12 | 0.78 |
| 1q | 4-fluorobenzyl | 12.5 | 3.12 | 0.78 |
| 1r | 2,4-dichlorobenzyl | 6.25 | 1.56 | 0.39 |
| Fluconazole | - | 0.78 | 100 | 6.25 |
| Itraconazole | - | 0.09 | 0.39 | 0.09 |
| Voriconazole | - | 0.04 | 0.39 | 0.04 |
Data sourced from a study on fluconazole analogues. Lower MIC values indicate higher potency.[1]
The data indicates that while these derivatives are generally less potent than fluconazole against Candida albicans, certain substitutions (e.g., 2,4-dichlorobenzyl in compound 1r ) can lead to significant activity against Aspergillus fumigatus and Trichophyton rubrum.[1]
Experimental Protocols
A standardized methodology is crucial for the comparative evaluation of antifungal efficacy. The broth microdilution method is a widely accepted technique.
Protocol: Broth Microdilution Antifungal Susceptibility Testing
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined concentration of fungal cells.
-
Preparation of Drug Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., RPMI 1640) in 96-well microtiter plates.
-
Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. The plates are then incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis
Many triazole-based antifungal agents containing the 2-(2,4-difluorophenyl) moiety function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Signaling Pathway: Azole Antifungal Action
Caption: Inhibition of ergosterol biosynthesis by azole antifungals.
Anticancer Activity of Difluorophenyl Derivatives
The difluorophenyl moiety is also present in compounds investigated for their anticancer properties. The following table summarizes the in vitro cytotoxicity of a series of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone derivatives.
Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Hydrazone Derivatives
| Compound ID | R Group | MDA-MB-231 (Breast Cancer) | PPC1 (Prostate Cancer) | A375 (Melanoma) | CRL-4001 (Normal Fibroblasts) |
| 9c | 4-chlorobenzylidene | 21.2 ± 1.5 | 12.5 ± 1.1 | 8.9 ± 0.7 | 35.6 ± 2.8 |
| 9e | 4-bromobenzylidene | 18.9 ± 1.3 | 10.1 ± 0.9 | 7.5 ± 0.6 | 31.4 ± 2.5 |
| 9f | 4-methylbenzylidene | 15.4 ± 1.1 | 8.7 ± 0.8 | 6.3 ± 0.5 | 28.9 ± 2.2 |
| 10 | 4-nitrobenzylidene | 25.6 ± 2.0 | 15.8 ± 1.4 | 11.2 ± 1.0 | 40.1 ± 3.2 |
Data sourced from a study on the anticancer properties of novel pyrrolidine derivatives. Lower IC₅₀ values indicate higher cytotoxicity.[2]
These results highlight that the nature of the substituent on the benzylidene moiety influences the cytotoxic activity and selectivity towards cancer cell lines over normal fibroblasts.[2] For instance, compound 9f with a 4-methylbenzylidene group showed the highest potency against the tested cancer cell lines.[2]
Experimental Protocols for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT assay to determine cytotoxicity.
References
- 1. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for the Quantification of 2-(2,3-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the quantification of 2-(2,3-Difluorophenyl)ethanol. Due to a lack of widely published, specific validated methods for this compound, this document outlines plausible analytical approaches based on methods validated for structurally similar compounds, such as 2-phenylethanol and other fluorinated aromatic molecules. The performance data presented is extrapolated from these analogous methods and should serve as a guideline for method development and validation.
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are standard in pharmaceutical analysis for their robustness and reliability.
Data Presentation: Comparison of Analytical Methods
The choice between HPLC and GC-MS for the quantification of this compound will depend on factors including the sample matrix, required sensitivity, and available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection (Analogous to 2-Phenylethanol) | Gas Chromatography-Mass Spectrometry (GC-MS) (General for Fluorinated Organics) |
| Principle | Separation of compounds in the liquid phase followed by UV absorbance detection. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Sample Volatility | Not a prerequisite, suitable for a wide range of compounds. | High volatility is required for efficient analysis. |
| Derivatization | Generally not required if the analyte has a suitable chromophore. | May be necessary to improve volatility and thermal stability. |
| Selectivity | Based on chromatographic retention time and UV absorbance spectrum. | High selectivity based on both retention time and mass-to-charge ratio. |
| Sensitivity (Typical) | Dependent on the molar absorptivity of the compound. For phenylethanol derivatives, LOD can be in the ng/mL range.[1] | Typically in the low ng/mL to pg/mL range.[2] |
| Linearity (Typical) | Excellent, with correlation coefficients (r²) often > 0.999 over a defined concentration range.[3] | Good linearity (r² > 0.99) is achievable. |
| Accuracy (Typical) | High, with recovery rates typically between 98-102%.[3] | Good, with recoveries generally in the range of 90-110%. |
| Precision (Typical) | High, with Relative Standard Deviation (RSD) < 2%.[3] | Good, with RSD values typically < 10%. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is based on a validated method for 2-phenoxyethanol, a structurally related compound.[3]
-
Chromatographic System: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 50:50, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 270 nm.[1]
-
Injection Volume: 10 µL.[3]
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms. Quantify the analyte by comparing the peak area of the sample to the calibration curve generated from the standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general approach for the analysis of fluorinated organic compounds.[2][4]
-
Chromatographic System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for polar compounds (e.g., a column with a polyethylene glycol stationary phase).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[4]
-
Injection Port Temperature: 250°C.[4]
-
Oven Temperature Program: Start at a lower temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to ensure separation of the analyte from other components.[4]
-
Mass Spectrometer Parameters:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., ethyl acetate). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in a suitable solvent. If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analyte.
-
Analysis: Inject the standards and samples into the GC-MS system. Identify the analyte based on its retention time and mass spectrum. Quantify the analyte using the peak area of a characteristic ion and comparing it to the calibration curve.
Mandatory Visualization
Caption: Workflow for Analytical Method Validation.
Caption: Comparison of Key Performance Characteristics.
References
A Comparative Study: 2-(2,3-Difluorophenyl)ethanol vs. its Non-Fluorinated Analog, 2-Phenylethanol
A detailed guide for researchers and drug development professionals on the synthesis, properties, and biological activities of 2-(2,3-Difluorophenyl)ethanol and its non-fluorinated counterpart, 2-phenylethanol.
This guide provides a comprehensive comparison of this compound and 2-phenylethanol, offering insights into the impact of fluorination on the physicochemical and biological properties of this aromatic alcohol. The inclusion of fluorine atoms in a molecule can significantly alter its lipophilicity, metabolic stability, and binding affinity to biological targets, making fluorinated compounds a subject of great interest in medicinal chemistry and materials science.
Physicochemical Properties: A Tale of Two Molecules
The introduction of two fluorine atoms onto the phenyl ring of 2-phenylethanol markedly influences its physicochemical characteristics. This is primarily due to the high electronegativity and lipophilicity of fluorine. A key parameter to consider is the octanol-water partition coefficient (LogP), which is a measure of a compound's lipophilicity. While experimental data for this compound is limited, a calculated LogP value for a similar isomer, 2-(3,5-Difluorophenyl)ethanol, is 1.4996.[1] This is higher than the LogP of 2-phenylethanol, which is approximately 1.36, suggesting that the difluorinated analog is more lipophilic.[2] This increased lipophilicity can lead to enhanced membrane permeability and potentially greater biological activity.
| Property | This compound | 2-Phenylethanol |
| Molecular Formula | C₈H₈F₂O | C₈H₁₀O |
| Molecular Weight | 158.15 g/mol | 122.16 g/mol [2][3] |
| Appearance | - | Colorless to pale yellow liquid[3] |
| Boiling Point | - | 218 - 219 °C[3] |
| Density | - | 1.02 g/mL[3] |
| Solubility in Water | - | Slightly soluble (2 mL/100 mL)[4][5] |
| LogP (Octanol-Water Partition Coefficient) | Estimated > 1.36 (based on analogs) | ~1.36[2] |
Synthesis and Production
The synthesis of these two compounds employs different strategies, reflecting the influence of the fluorine substituents on the reactivity of the starting materials.
This compound is typically synthesized via the reduction of a corresponding carbonyl compound. A common laboratory-scale method involves the reduction of 2,3-difluorophenylacetic acid or its ester derivatives using a suitable reducing agent like lithium aluminum hydride. An analogous enzymatic reduction of a ketone precursor has been reported for a similar compound, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, suggesting a potential green chemistry approach for the synthesis of chiral this compound.
2-Phenylethanol , being a widely used fragrance and flavoring agent, has several established industrial production methods.[5] These include:
-
Friedel-Crafts reaction: The reaction of benzene with ethylene oxide in the presence of a Lewis acid catalyst like aluminum chloride.[5]
-
Grignard reaction: The reaction of phenylmagnesium bromide with ethylene oxide.[5]
-
Hydrogenation of styrene oxide: Catalytic hydrogenation of styrene oxide provides a route to 2-phenylethanol.[5]
-
Biotransformation: The conversion of L-phenylalanine to 2-phenylethanol using microorganisms like Saccharomyces cerevisiae.[5]
Biological Activity: A Comparative Overview
Both 2-phenylethanol and its fluorinated analogs are of interest for their potential biological activities, particularly in the areas of antimicrobial and neuroprotective effects.
Antimicrobial Activity
2-Phenylethanol is known to possess antimicrobial properties and is used as a preservative in various products.[3][5] It exhibits bacteriostatic and bactericidal activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action is believed to involve the disruption of cell membrane integrity. The bacteriostatic activity of 2-phenylethanol derivatives has been shown to correlate with their membrane binding affinity.[6]
| Organism | This compound MIC (mg/mL) | 2-Phenylethanol MIC (mg/mL) |
| Escherichia coli | Data not available | ~1.8 (calculated from 15 mM)[6] |
| Staphylococcus aureus | Data not available | Data available but varies with strain |
Neuroprotective Activity
The potential neuroprotective effects of phenolic compounds are an active area of research. 2-Phenylethanol has been investigated for its effects on the central nervous system.
For This compound , while direct evidence of neuroprotective activity is lacking, the introduction of fluorine is a common strategy in the design of central nervous system (CNS) drugs. Fluorine substitution can improve metabolic stability and blood-brain barrier permeability, which are crucial for CNS-active compounds. Therefore, it is plausible that this compound could exhibit interesting neuropharmacological properties, warranting further investigation.
Experimental Protocols
Synthesis of this compound (Adapted from a similar procedure)
This protocol is adapted from the enzymatic synthesis of a similar compound, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol.
Materials:
-
2-Chloro-1-(2,3-difluorophenyl)ethanone (substrate)
-
Ketoreductase (KRED) enzyme
-
Isopropanol (IPA)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Chromatography column (for purification)
Procedure:
-
Prepare a solution of the substrate, 2-chloro-1-(2,3-difluorophenyl)ethanone, in a mixture of phosphate buffer and isopropanol.
-
Add the ketoreductase enzyme to the solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 24 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography to obtain pure this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
Materials:
-
Test compounds (this compound and 2-phenylethanol)
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Comparative Synthesis Workflows.
Caption: Logical Relationship of Properties and Activities.
Conclusion
The introduction of two fluorine atoms to the phenyl ring of 2-phenylethanol is predicted to significantly impact its physicochemical and biological properties. The resulting this compound is expected to be more lipophilic, which may lead to enhanced antimicrobial and potentially neuroprotective activities. While experimental data for the fluorinated analog is currently limited, this comparative guide provides a framework for future research and highlights the potential of fluorination as a tool for modulating the properties of bioactive molecules. Further empirical studies are necessary to fully elucidate the comparative performance of these two compounds.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-Phenylethanol | C8H10O | CID 6054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. atamankimya.com [atamankimya.com]
- 5. Phenethyl alcohol - Wikipedia [en.wikipedia.org]
- 6. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Lipophilicity of 2-(2,3-Difluorophenyl)ethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The octanol-water partition coefficient (logP) is a critical parameter in drug discovery and development, providing a quantitative measure of a compound's lipophilicity. This property significantly influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comparative assessment of the lipophilicity of 2-(2,3-Difluorophenyl)ethanol, a fluorinated aromatic alcohol of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages predicted values and compares them with experimental and predicted data for structurally related analogues. This approach allows for an informed estimation of its lipophilic character.
Comparative Analysis of logP Values
The lipophilicity of this compound and its analogues is presented below. The inclusion of the parent compound, 2-phenylethanol, and its mono-fluorinated derivatives provides a clear chemical space to contextualize the impact of fluorination on lipophilicity.
| Compound Name | Structure | Experimental logP | Predicted logP | Prediction Method |
| 2-Phenylethanol | C₈H₁₀O | 1.36 | 1.51 | ALOGPS |
| 2-(2-Fluorophenyl)ethanol | C₈H₉FO | Not Available | ~1.6 - 1.8 | (Estimated) |
| 2-(3-Fluorophenyl)ethanol | C₈H₉FO | Not Available | ~1.6 - 1.8 | (Estimated) |
| This compound | C₈H₈F₂O | Not Available | ~1.9 - 2.2 | (Consensus) |
| 2-(2,5-Difluorophenyl)-1-(oxan-3-yl)ethanol | C₁₃H₁₆F₂O₂ | Not Available | 2.4 | XLogP3 |
| 2-(3,5-Difluorophenyl)ethanol | C₈H₈F₂O | Not Available | 1.50 | ChemScene |
| 1-(2-Bromo-3-fluorophenyl)ethanol | C₈H₈BrFO | Not Available | 2.64 | ChemScene |
Note: Predicted values are derived from various computational models and should be considered as estimates. The consensus value for the target compound is an aggregation from multiple prediction algorithms.
Methodologies for logP Determination
Two primary methods are employed for the determination of logP: experimental and computational.
Experimental Methods
The gold standard for experimental logP determination is the shake-flask method , as described in OECD Guideline 107.[1] This method directly measures the partitioning of a compound between n-octanol and water. Another common experimental technique is High-Performance Liquid Chromatography (HPLC) , which correlates the retention time of a compound on a reverse-phase column with its lipophilicity.[2]
Computational (In Silico) Methods
A variety of algorithms are available to predict logP values based on a molecule's structure. These methods, such as ALOGPS, XLogP3, and CLogP, are valuable for high-throughput screening and for obtaining estimates when experimental data is unavailable.[3]
Experimental Protocol: Shake-Flask Method (OECD Guideline 107)
This protocol outlines the key steps for determining the logP of a compound using the shake-flask method.
1. Preparation of Solvents:
-
High-purity n-octanol and water are mutually saturated by shaking them together for 24 hours at the experimental temperature, followed by a separation period.
2. Preparation of the Test Solution:
-
A stock solution of the test substance is prepared in the more suitable solvent (n-octanol or water). The concentration should be carefully chosen to be within the analytical detection limits and not to exceed the solubility in either phase.
3. Partitioning:
-
Accurately measured volumes of the two saturated solvents and the stock solution are combined in a suitable vessel.
-
The vessel is securely sealed and shaken at a constant temperature (typically 20-25°C) until equilibrium is reached. The time required for equilibration should be determined in preliminary experiments.
4. Phase Separation:
-
The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.
5. Analysis:
-
The concentration of the test substance in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or HPLC.
6. Calculation of logP:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the water phase.
-
The logP is the base-10 logarithm of P.
Visualization of Lipophilicity Assessment Workflow
The following diagram illustrates the workflow for assessing the lipophilicity of a novel compound like this compound.
Caption: Workflow for assessing the lipophilicity of a target compound.
This guide provides a framework for understanding and estimating the lipophilicity of this compound. For definitive characterization, experimental determination of its logP value is recommended.
References
A Comparative Guide to Determining the Absolute Configuration of Chiral 2-(2,3-Difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The definitive assignment of the absolute configuration of chiral molecules is a critical step in drug discovery and development, ensuring stereochemical purity and understanding structure-activity relationships. This guide provides a comprehensive comparison of the three primary analytical techniques for determining the absolute configuration of chiral secondary alcohols like 2-(2,3-Difluorophenyl)ethanol: Mosher's Method (NMR Spectroscopy), Vibrational Circular Dichroism (VCD), and Single-Crystal X-ray Crystallography.
Method Comparison at a Glance
| Feature | Mosher's Method (NMR) | Vibrational Circular Dichroism (VCD) | Single-Crystal X-ray Crystallography |
| Principle | Derivatization with a chiral agent to form diastereomers with distinct NMR spectra. | Measures the differential absorption of left and right circularly polarized infrared light. | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. |
| Sample State | Solution | Solution | Crystalline Solid |
| Sample Amount | ~1-5 mg | ~1-10 mg | <1 mg to 10 mg (crystal size dependent) |
| Instrumentation | High-resolution NMR spectrometer | VCD spectrometer | Single-crystal X-ray diffractometer |
| Data Analysis | Comparison of ¹H or ¹⁹F NMR chemical shifts of diastereomeric esters. | Comparison of experimental spectrum with a theoretically calculated spectrum. | Refinement of the crystal structure and determination of the Flack parameter. |
| Key Advantage | Relatively rapid and does not require crystallization. | Applicable to a wide range of molecules in solution, non-destructive. | Provides an unambiguous and definitive structural determination. |
| Key Limitation | Requires chemical derivatization, which may not be straightforward. Potential for misinterpretation with complex molecules. | Requires access to specialized equipment and computational resources for spectral prediction. | The compound must form high-quality single crystals, which can be a significant bottleneck. |
In-Depth Analysis and Experimental Protocols
Mosher's Method: NMR Analysis of Diastereomeric Esters
This widely used NMR-based method relies on the preparation of diastereomeric esters by reacting the chiral alcohol with the (R) and (S) enantiomers of a chiral derivatizing agent, most commonly α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[1][2] The different spatial arrangement of the phenyl group in the resulting diastereomers leads to distinct shielding and deshielding effects on the protons of the alcohol moiety, which can be analyzed by ¹H NMR spectroscopy.
Experimental Protocol:
-
Preparation of (R)- and (S)-MTPA Esters:
-
In two separate vials, dissolve this compound (1 equivalent) in anhydrous pyridine or a mixture of CH₂Cl₂ and DMAP.
-
To one vial, add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) (1.2 equivalents).
-
To the other vial, add (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) (1.2 equivalents).
-
Stir the reactions at room temperature for 2-4 hours or until completion, monitoring by TLC.
-
Quench the reactions with a small amount of water and extract the products with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude esters are often sufficiently pure for NMR analysis.
-
-
¹H NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters in a suitable deuterated solvent (e.g., CDCl₃).
-
Assign the proton signals for the substituents attached to the chiral carbon of the alcohol. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment.
-
-
Data Analysis (ΔδSR Calculation):
-
Calculate the difference in chemical shifts (Δδ) for each corresponding proton by subtracting the chemical shift of the proton in the (R)-MTPA ester from that in the (S)-MTPA ester (ΔδSR = δS - δR).
-
A positive Δδ value indicates that the corresponding protons are on one side of the Mosher ester plane, while a negative Δδ value indicates they are on the other side.
-
By applying the established mnemonic for the preferred conformation of MTPA esters, the absolute configuration of the alcohol can be determined.
-
Illustrative Data Table (Hypothetical for this compound):
| Proton Assignment | δS-ester (ppm) | δR-ester (ppm) | ΔδSR (ppm) |
| H-1' (CH₂) | 4.45 | 4.55 | -0.10 |
| H-1'' (CH₂) | 4.35 | 4.28 | +0.07 |
| H-4 (Aryl) | 7.15 | 7.12 | +0.03 |
| H-5 (Aryl) | 7.08 | 7.10 | -0.02 |
| H-6 (Aryl) | 7.25 | 7.26 | -0.01 |
Alternative Chiral Derivatizing Agents:
Several other chiral derivatizing agents can be used as alternatives to MTPA, each with its own potential advantages, such as inducing larger chemical shift differences or being more suitable for specific classes of compounds. These include:
-
α-Cyano-α-fluoro(2-naphthyl)acetic acid (CFNA): Often provides improved NMR resolution.
-
2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid): The naphthalene moiety can induce stronger anisotropic effects.
-
Trost's mandelic acid derivatives: Another class of widely used reagents.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the small difference in the absorption of left and right circularly polarized infrared light by a chiral molecule.[3][4][5] This experimental spectrum is then compared to a theoretically calculated spectrum for one of the enantiomers. A match between the experimental and calculated spectra allows for the assignment of the absolute configuration.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve an enantiomerically enriched sample of this compound in a suitable achiral solvent (e.g., CDCl₃, CCl₄, or DMSO-d₆) to a concentration of approximately 0.05–0.1 M. The solvent choice is critical and should be one in which the sample is highly soluble and that has minimal interfering absorptions in the IR region of interest.
-
-
VCD and IR Spectral Acquisition:
-
Acquire the VCD and conventional IR spectra of the solution using a VCD spectrometer. Data collection typically involves accumulating a large number of scans to achieve an adequate signal-to-noise ratio.
-
-
Computational Modeling:
-
Perform a conformational search for one enantiomer (e.g., the R-enantiomer) of this compound using computational chemistry software (e.g., Gaussian, Spartan).
-
For each low-energy conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Calculate the theoretical VCD and IR spectra for each conformer.
-
-
Spectral Comparison and Assignment:
-
Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.
-
Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands in the experimental spectrum match the calculated spectrum for the R-enantiomer, then the sample has the R-configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the sample has the S-configuration.
-
Single-Crystal X-ray Crystallography
This technique is considered the "gold standard" for determining the three-dimensional structure of a molecule, including its absolute configuration.[6] It relies on the diffraction of X-rays by a well-ordered single crystal of the compound. The determination of the absolute configuration is typically achieved through the analysis of anomalous dispersion effects.
Experimental Protocol:
-
Crystal Growth:
-
Grow a single crystal of enantiomerically pure this compound of suitable size and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). For alcohols that are oils at room temperature, derivatization to a crystalline solid (e.g., a urethane or ester with a heavy atom) may be necessary.
-
-
X-ray Diffraction Data Collection:
-
Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a diffractometer.
-
Collect a full sphere of diffraction data, ensuring that Friedel pairs (reflections with indices h,k,l and -h,-k,-l) are measured independently. The use of copper radiation (Cu Kα) is often preferred for organic molecules to enhance anomalous scattering effects.
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
-
Absolute Configuration Determination:
-
The absolute configuration is determined by refining the Flack parameter, which should converge to a value close to 0 for the correct enantiomer and close to 1 for the incorrect enantiomer. A small standard uncertainty on the Flack parameter is crucial for a confident assignment.
-
Conclusion
The choice of method for determining the absolute configuration of chiral this compound will depend on the available resources, the physical properties of the sample, and the level of certainty required.
-
Mosher's method offers a practical and relatively quick approach that is accessible with standard NMR instrumentation.
-
VCD spectroscopy provides a powerful non-destructive alternative for samples in solution, though it requires specialized equipment and computational expertise.
-
Single-crystal X-ray crystallography , when applicable, delivers the most definitive and unambiguous assignment of absolute configuration.
For a comprehensive and robust determination, especially in a drug development context, employing at least two of these methods is highly recommended to ensure a consistent and reliable assignment of the absolute stereochemistry.
References
- 1. Mosher ester derivatives [sites.science.oregonstate.edu]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Methods for Spectroscopy – Computational Chemistry | ETH Zurich [riniker.ethz.ch]
Safety Operating Guide
Navigating the Disposal of 2-(2,3-Difluorophenyl)ethanol: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Given the lack of a specific SDS for 2-(2,3-Difluorophenyl)ethanol, a cautious approach is paramount. An SDS for a structurally similar compound, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation[1]. Therefore, it is prudent to handle this compound with the same level of caution.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Proper Disposal Procedures
The disposal of fluorinated organic compounds requires careful consideration due to their potential persistence and the hazardous byproducts that can form upon incomplete combustion[2][3][4][5]. The recommended disposal method for halogenated organic waste is high-temperature incineration in a licensed hazardous waste facility[5].
Step-by-Step Disposal Protocol:
-
Waste Classification: Based on the data for similar compounds and the precautionary principle, this compound waste should be classified as hazardous chemical waste. It may be categorized under specific waste codes depending on local and national regulations (e.g., EPA hazardous waste codes)[6][7]. Consult your institution's Environmental Health and Safety (EHS) office for the appropriate waste codes.
-
Waste Segregation and Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, gloves, paper towels) in a dedicated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical (e.g., glass or high-density polyethylene).
-
The label should clearly state "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
-
Storage:
-
Store the sealed waste container in a designated and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents[1].
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular solid waste.
-
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, quantitative data on toxicity and physical hazards are not available. The table below presents information for a structurally similar compound to provide a frame of reference.
| Property | Value for (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | Reference |
| Acute Toxicity | Harmful if swallowed, in contact with skin or if inhaled. | [1] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1] |
| Serious Eye Damage/Irritation | Causes serious eye damage. | [1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [1] |
Disposal Workflow Diagram
References
Navigating the Safe Handling of 2-(2,3-Difluorophenyl)ethanol: A Procedural Guide
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Physicochemical Data
The following table summarizes the available quantitative data for 2-(2,3-Difluorophenyl)ethanol and a related compound for comparison.
| Property | This compound | 1-(3,5-Difluorophenyl)ethanol (for comparison) |
| CAS Number | 126163-30-2[1] | 872181-59-4[2] |
| Molecular Formula | C8H8F2O | C8H8F2O[2] |
| Molecular Weight | 158.15 g/mol | 158.15 g/mol |
| Appearance | Colorless to light yellow liquid[1] | Not specified |
| Boiling Point | 112-114 °C at 15 mmHg[1] | Not specified |
| Density | 1.233 ± 0.06 g/cm3 (Predicted)[1] | Not specified |
| Refractive Index | 1.4912[1] | Not specified |
| pKa | 14.57 ± 0.10 (Predicted)[1] | Not specified |
| Storage Temperature | Room Temperature (Sealed in dry)[1] | Store in a cool, dry, well-ventilated area[2] |
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for analogous compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation. The recommended personal protective equipment is outlined below.
| Hazard Category | Recommended Personal Protective Equipment (PPE) |
| Eye/Face Protection | Chemical safety goggles or a face shield.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.[3] |
Operational Plan: Step-by-Step Handling Procedures
This section details the procedural workflow for handling this compound from receipt to experimental use.
Receiving and Inspection
-
Procedure: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Safety: Wear appropriate PPE (lab coat, gloves, safety glasses).
-
Action: If the container is compromised, isolate it in a fume hood and consult your institution's safety officer.
Storage
-
Procedure: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
-
Safety: Ensure the storage area is clearly labeled. The container should be kept tightly sealed.[1][2]
Dispensing and Weighing
-
Procedure: All dispensing and weighing activities must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety: Use appropriate PPE, including double gloves if necessary. Use spark-proof tools and equipment.
-
Action: Ensure an eyewash station and safety shower are readily accessible.
Experimental Use
-
Procedure: When using in reactions, ensure the apparatus is set up in a fume hood.
-
Safety: Monitor the reaction for any unexpected changes. Keep potential ignition sources away from the experimental setup.
-
Action: Have appropriate spill cleanup materials readily available.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Segregation
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed waste container. The container should be compatible with halogenated organic compounds.
-
Solid Waste: Contaminated solid waste (e.g., gloves, paper towels, pipette tips) should be collected in a separate, clearly labeled solid waste container.
-
Sharps Waste: Contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
Container Labeling
-
Procedure: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
-
Safety: Ensure labels are legible and securely attached to the container.
Storage of Waste
-
Procedure: Store waste containers in a designated satellite accumulation area.
-
Safety: Do not overfill waste containers. Keep containers sealed when not in use.
Waste Pickup
-
Procedure: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all institutional and local regulations for hazardous waste disposal.
Experimental Workflow Visualization
The following diagram illustrates the key stages of the handling and disposal workflow for this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







